Dulcite-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-(413C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i5+1/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-OVKYCBFESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([13C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dulcitol-13C-2: A Technical Guide for Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dulcitol-13C-2, a stable isotope-labeled internal standard, and its critical role in metabolomics research. This document details its chemical properties, its application in quantitative analysis, and provides experimental protocols for its use.
Introduction to Dulcitol-13C-2
Dulcitol, also known as galactitol, is a sugar alcohol that is a metabolic product of galactose. In healthy individuals, it is present at low levels. However, in individuals with galactosemia, a genetic disorder affecting galactose metabolism, dulcitol can accumulate to toxic levels.
Dulcitol-13C-2 is a stable isotope-labeled version of dulcitol where two of the six carbon atoms are replaced with the heavy isotope, carbon-13. This labeling makes it an ideal internal standard for quantitative analysis of endogenous dulcitol in biological samples using mass spectrometry-based techniques. The presence of the 13C atoms results in a predictable mass shift, allowing for its clear differentiation from the naturally occurring (12C) dulcitol. While the exact positions of the two 13C atoms can vary by manufacturer, a common configuration involves labeling at the C1 and C2 positions.
Chemical Properties of Dulcitol (Unlabeled)
| Property | Value |
| Synonyms | Galactitol, Dulcite, Melampyrit |
| Molecular Formula | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol |
| Melting Point | 188-190 °C |
| Solubility in Water | 50 mg/mL |
| CAS Number | 608-66-2 |
Properties of Dulcitol-13C-2
| Property | Value |
| Molecular Formula | ¹³C₂C₄H₁₄O₆ |
| Molecular Weight | ~184.17 g/mol |
Role in Metabolomics
The primary role of Dulcitol-13C-2 in metabolomics is as an internal standard for accurate and precise quantification of dulcitol in biological matrices such as plasma, urine, and red blood cells. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it corrects for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.
Key Applications:
-
Diagnosis and Monitoring of Galactosemia: The accumulation of dulcitol is a key biomarker for galactosemia. Accurate quantification of dulcitol using Dulcitol-13C-2 as an internal standard is crucial for the diagnosis, monitoring of dietary therapy, and assessment of disease progression.
-
Metabolic Flux Analysis: While less common for dulcitol itself, 13C-labeled metabolites are fundamental to metabolic flux analysis (MFA). By tracing the incorporation of the heavy isotope through a metabolic pathway, researchers can determine the rates of metabolic reactions.
-
Drug Development: In the development of drugs targeting the polyol pathway (the pathway responsible for dulcitol production), Dulcitol-13C-2 can be used to accurately measure changes in dulcitol levels in response to therapeutic intervention.
The Polyol Pathway and Dulcitol Formation
Dulcitol is synthesized from galactose via the polyol pathway. This two-step pathway is particularly active under conditions of high galactose concentration, such as in galactosemia.
Whitepaper: A Technical Guide to the Biological Synthesis of ¹³C-Labeled Galactitol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, pharmaceutical development, and clinical diagnostics. Uniformly or selectively ¹³C-labeled molecules, in particular, allow for precise tracing of metabolic pathways and quantification of fluxes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Galactitol (or dulcitol), a sugar alcohol, is a key metabolite in galactose metabolism. Its accumulation is implicated in the pathophysiology of galactosemia, leading to complications such as cataracts and neurological damage. The ability to produce ¹³C-labeled galactitol is crucial for studying these disease mechanisms, assessing therapeutic interventions, and serving as an internal standard for quantitative analysis.[1]
This technical guide provides an in-depth overview of the biological methods for synthesizing ¹³C-labeled galactitol. It details two primary approaches: in vitro enzymatic synthesis using isolated aldose reductase and in vivo microbial fermentation. This document offers comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to enable researchers to effectively produce and analyze this critical research compound.
Core Biosynthetic Pathway
The biological conversion of galactose to galactitol is a single-step reduction reaction catalyzed by the enzyme Aldose Reductase (AR), a member of the aldo-keto reductase superfamily.[2] This enzyme reduces the aldehyde group of galactose to a primary alcohol, forming galactitol. The reaction is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which is oxidized to NADP⁺ in the process.[3] By supplying ¹³C-labeled D-galactose as the substrate, this enzymatic reaction directly yields ¹³C-labeled galactitol.
Caption: Enzymatic reduction of ¹³C-D-Galactose to ¹³C-D-Galactitol.
Method 1: In Vitro Enzymatic Synthesis
This method utilizes a purified or commercially available aldose reductase enzyme to convert ¹³C-galactose to ¹³C-galactitol in a controlled, cell-free environment. This approach offers high specificity and simplifies downstream purification.
Experimental Protocol
This protocol is adapted from established procedures for enzymatic reductions.[3][4]
-
Enzyme Preparation:
-
Obtain purified aldose reductase (e.g., from bovine lens or a recombinant source). The final enzyme preparation should have a known specific activity (e.g., 1-2 U/mg).[3]
-
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, combine the following components:
-
Buffer: 0.1 M Sodium Phosphate buffer, pH 6.8-7.0.
-
Substrate: ¹³C-D-Galactose (e.g., uniformly labeled [U-¹³C₆]Galactose) to a final concentration of 20-50 mM.
-
Cofactor: NADPH to a final concentration of 1.2-1.5 molar equivalents relative to the substrate.
-
Dithiothreitol (DTT): 0.5 mM (optional, to maintain a reducing environment for the enzyme).
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the aldose reductase enzyme to the reaction mixture (e.g., 1-5 U per µmol of substrate).
-
Incubate the reaction at 30-37°C with gentle agitation for 12-24 hours.
-
Monitor the reaction progress by periodically taking aliquots and analyzing for galactose consumption and galactitol formation via HPLC or TLC.
-
-
Reaction Quenching and Deproteinization:
-
Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the enzyme and other proteins.
-
Collect the supernatant, which contains the ¹³C-galactitol product.
-
-
Purification:
-
The clarified supernatant can be purified using ion-exchange chromatography to remove charged molecules (like residual NADP⁺ and buffer salts), followed by size-exclusion or column chromatography (e.g., using a silica gel column) to isolate the pure ¹³C-galactitol.
-
Method 2: In Vivo Microbial Fermentation
This approach uses a whole-cell biocatalyst, eliminating the need for enzyme purification and providing intrinsic cofactor regeneration. The oleaginous yeast Rhodosporidium toruloides is a highly effective native producer of galactitol from galactose.[5][6][7]
Experimental Protocol
This protocol is based on the successful fermentation of Rhodosporidium toruloides IFO0880 for galactitol production.[5]
-
Strain and Media Preparation:
-
Strain: Rhodosporidium toruloides IFO0880 (or equivalent strain).
-
Seed Culture Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.
-
Production Medium (Nitrogen-Rich): 10 g/L yeast extract, 20 g/L peptone, and ¹³C-D-Galactose as the sole carbon source at a concentration of 20-40 g/L.
-
-
Fermentation Process:
-
Inoculate a seed culture in YPD medium and grow for 24-48 hours at 30°C with shaking (200-250 rpm).
-
Inoculate the production medium with the seed culture to an initial optical density (OD₆₀₀) of ~0.1.
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for up to 144 hours.
-
Monitor cell growth (OD₆₀₀) and galactitol production in the supernatant using HPLC.
-
-
Harvesting and Extraction:
-
After the desired incubation period (typically 120-144 hours), harvest the fermentation broth.
-
Separate the yeast cells from the culture medium by centrifugation (e.g., 8,000 x g for 15 minutes).[8]
-
The supernatant contains the extracellular ¹³C-galactitol.
-
-
Purification from Broth:
-
The supernatant can be subjected to a series of purification steps:
-
Filtration: Pass the supernatant through a 0.22 µm filter to remove any remaining cells or debris.[9]
-
Ion-Exchange Chromatography: Use a strong acidic cation exchange resin to remove salts and other charged impurities from the broth.[10]
-
Crystallization: Concentrate the purified solution under vacuum and induce crystallization by cooling to precipitate the pure ¹³C-galactitol.[9]
-
-
Quantitative Production Data
The following table summarizes the production metrics for galactitol synthesis by R. toruloides in a nitrogen-rich medium.[5][6]
| Initial ¹³C-Galactose (g/L) | Final ¹³C-Galactitol Titer (g/L) | Max. Yield (g/g) | Max. Production Rate (g/L/h) | Fermentation Time (h) |
| 20 | 3.2 ± 0.6 | 0.22 | 0.061 | 120 |
| 40 | 8.4 ± 0.8 | 0.22 | 0.061 | 120 |
General Workflow and Product Analysis
The overall workflow for both synthesis methods converges at the purification and analysis stages. Final product validation is critical to confirm identity, purity, and isotopic enrichment.
Caption: General workflow for synthesis, purification, and analysis.
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of galactitol and determine the position and extent of ¹³C labeling.[11]
-
Protocol:
-
Dissolve a small sample of the purified product in deuterium oxide (D₂O).
-
Acquire a ¹H NMR spectrum to verify the characteristic galactitol proton signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For [U-¹³C₆]Galactitol, this will show six distinct, enhanced signals corresponding to the carbon backbone, confirming uniform labeling.[11][12] The chemical shifts should be compared to a known standard.[13]
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To confirm molecular weight, assess purity, and quantify isotopic enrichment.[1][14]
-
Protocol:
-
Derivatize the sample to increase its volatility (e.g., by creating trimethylsilyl (TMS) derivatives).[14]
-
Inject the derivatized sample into a GC-MS system.
-
The retention time of the major peak should match that of a derivatized galactitol standard.
-
The mass spectrum will show a molecular ion peak corresponding to the derivatized ¹³C-labeled galactitol. For example, if using a fully ¹³C-labeled substrate, the molecular ion will be shifted by +6 mass units compared to the unlabeled standard, confirming successful isotopic incorporation.[1]
-
-
Conclusion
The biological synthesis of ¹³C-labeled galactitol can be effectively achieved through both in vitro enzymatic reactions and in vivo microbial fermentation. The enzymatic method offers a highly controlled system ideal for smaller-scale synthesis where high purity is paramount. In contrast, the microbial fermentation method, particularly using Rhodosporidium toruloides, is a robust and scalable option capable of producing high titers of galactitol, leveraging the cell's inherent metabolic machinery for cofactor regeneration.[5] The choice of method will depend on the specific requirements of the research, including desired yield, scale, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to produce and validate ¹³C-labeled galactitol for advanced metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880 (Journal Article) | OSTI.GOV [osti.gov]
- 8. Extraction and purification of ε-poly-l-lysine from fermentation broth using an ethanol/ammonium sulfate aqueous two-phase system combined with ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. mnms-platform.com [mnms-platform.com]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000107) [hmdb.ca]
- 14. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Stable Isotope Tracers in the Diagnosis of Inborn Errors of Metabolism: A Focus on Galactosemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in specific enzymes or transport proteins, leading to the accumulation or deficiency of metabolites.[1][2][3] Early and accurate diagnosis is crucial for initiating timely treatment and preventing severe, irreversible complications.[1] Stable isotope tracers offer a powerful tool for in vivo assessment of metabolic pathways, providing dynamic information that complements traditional diagnostic methods. This guide explores the application of stable isotope tracers in the context of IEMs, with a detailed focus on the use of 1-¹³C-galactose in the diagnosis and management of classic galactosemia, a condition where the sugar alcohol dulcitol accumulates.
Classic galactosemia is an autosomal recessive disorder caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).[4][5][6] This enzyme is essential for the normal metabolism of galactose, a sugar found in milk and dairy products.[4][5] Impaired GALT activity leads to the accumulation of galactose-1-phosphate, galactose, and its metabolite, dulcitol (also known as galactitol), in various tissues, causing severe clinical manifestations such as liver dysfunction, cataracts, and neurological damage.[4]
While newborn screening programs effectively identify most individuals with classic galactosemia, there is a need for non-invasive methods to assess residual enzyme activity and overall metabolic capacity, which can vary among patients and influence long-term outcomes. The 1-¹³C-galactose breath test has emerged as a valuable tool for this purpose.[7][8]
The Role of Dulcitol in Galactosemia
Under normal physiological conditions, galactose is primarily converted to glucose through the Leloir pathway. However, in classic galactosemia, the block in this pathway due to GALT deficiency leads to the activation of an alternative metabolic route. In this pathway, aldose reductase converts galactose to dulcitol. Unlike galactose, which can be further metabolized, dulcitol is a polyol that is not readily metabolized and is poorly transported across cell membranes. Its accumulation in tissues, particularly the lens of the eye, is a major contributor to the formation of cataracts. Therefore, while not used as a tracer itself in the studies found, monitoring dulcitol levels can be an indicator of poor metabolic control in galactosemia patients.
Principle of the 1-¹³C-Galactose Breath Test
The 1-¹³C-galactose breath test is a non-invasive method to measure an individual's ability to oxidize galactose to carbon dioxide (CO₂).[7][8] The principle of the test is based on the administration of galactose labeled with a stable isotope of carbon, ¹³C, at the first carbon position (1-¹³C-galactose). In individuals with normal GALT activity, the labeled galactose is metabolized, and the ¹³C is ultimately released as ¹³CO₂ in the expired air. The rate and amount of ¹³CO₂ exhaled provide a direct measure of the body's galactose oxidation capacity. In patients with galactosemia, the impaired metabolism of galactose results in a significantly lower production and exhalation of ¹³CO₂.[7][8]
Experimental Protocol: 1-¹³C-Galactose Breath Test
The following is a generalized protocol for the 1-¹³C-galactose breath test, based on published studies.[7][8] Specific parameters may need to be adapted based on the research question and patient population.
1. Subject Preparation:
-
Subjects should fast overnight or for a period appropriate for their age.
-
Baseline breath samples are collected to determine the natural abundance of ¹³CO₂.
2. Tracer Administration:
-
A weight-based dose of 1-¹³C-galactose is dissolved in water. A typical dose is 7 mg/kg body weight.[8]
-
The solution is administered orally.
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals after the administration of the tracer.
-
Common time points for collection are at baseline (0 minutes), and then at 30, 60, 90, and 120 minutes post-ingestion.[7][8]
-
Breath is collected in specialized bags or tubes.
4. Sample Analysis:
-
The isotopic enrichment of ¹³CO₂ in the breath samples is measured using isotope ratio mass spectrometry (IRMS).
5. Data Analysis:
-
The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the expired air over time (CUMPCD).[7][8]
-
The CUMPCD values are calculated using the isotopic enrichment data and the CO₂ production rate, which can be estimated using equations such as the Schofield equation.[8]
Quantitative Data from 1-¹³C-Galactose Breath Test Studies
The following tables summarize quantitative data from studies utilizing the 1-¹³C-galactose breath test in healthy controls and patients with galactosemia.
Table 1: Cumulative Percentage of ¹³C Dose Recovered (CUMPCD) at 120 minutes
| Group | CUMPCD at 120 min (Median; Range) | Reference |
| Healthy Children | 5.58% (Not specified) | [7] |
| Children with Galactosemia | 1.67% (Not specified) | [7] |
| Adult Controls | 9.29% (8.94–10.02) | [8] |
| Classical Galactosemia Patients | 0.29% (0.08–7.51) | [8] |
| Homozygous p.Ser135Leu Patients | 9.44% (8.66–10.22) | [8] |
| NBS Detected Variant Patients | 13.79% (12.73–14.87) | [8] |
Table 2: Difference in Galactose Oxidation Between Healthy and Galactosemic Children
| Time Point | Mean Difference in CUMPCD (% healthy - % galactosemic) | 95% Confidence Interval | Reference |
| 30 min | 5.15% | 2.97–7.93 | [7] |
| 60 min | 6.21% | 4.03–8.39 | [7] |
| 120 min | 4.99% | 2.82–7.17 | [7] |
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and the experimental workflow of the 1-¹³C-galactose breath test.
Caption: Metabolic pathways of galactose in healthy individuals and in patients with galactosemia.
Caption: Experimental workflow for the 1-¹³C-galactose breath test.
Conclusion and Future Directions
The use of stable isotope tracers, exemplified by the 1-¹³C-galactose breath test, provides a safe and effective method for the in vivo assessment of metabolic pathways in patients with IEMs. This technique offers valuable insights into residual enzyme function and the overall metabolic phenotype, which can aid in diagnosis, prognostication, and the development of personalized therapeutic strategies. While direct tracing of metabolites like dulcitol with labeled precursors is not yet a common clinical tool, the principles outlined in this guide can be applied to the development of novel tracer-based assays for a wide range of IEMs. Future research should focus on expanding the repertoire of stable isotope tracers and analytical methodologies to investigate other metabolic pathways and to monitor the efficacy of emerging therapies, such as enzyme replacement and gene therapy.
References
- 1. Metabolomic Studies in Inborn Errors of Metabolism: Last Years and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inborn errors of metabolism in the 21st century: past to present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thirteen year retrospective review of the spectrum of inborn errors of metabolism presenting in a tertiary center in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic Galactosemia | Newborn Screening [newbornscreening.hrsa.gov]
- 5. Galactosemia Tests: MedlinePlus Medical Test [medlineplus.gov]
- 6. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The 1‐13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Polyol Pathway with Dulcitol-13C-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the polyol pathway, a critical metabolic route implicated in the pathophysiology of diabetic complications. It details the core mechanisms of the pathway, its damaging effects under hyperglycemic conditions, and methodologies for its investigation. A key focus is placed on the use of stable isotope tracing, highlighting the role of Dulcitol-13C-2 as an internal standard for accurate quantification of pathway metabolites.
The Polyol Pathway: A Two-Step Conversion of Glucose
Under normal physiological conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway for energy production.[1][2] However, in states of hyperglycemia, as seen in diabetes mellitus, the increased intracellular glucose concentration saturates the hexokinase enzyme.[1][3] This excess glucose is then shunted into an alternative metabolic route: the polyol pathway.[2][4] This pathway consists of two primary enzymatic reactions.
-
Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol. This reaction is catalyzed by the enzyme aldose reductase (AR) and utilizes NADPH as a cofactor, which is oxidized to NADP+.[1][5][6][7][8]
-
Sorbitol to Fructose: The second step involves the oxidation of sorbitol to fructose, a reaction catalyzed by sorbitol dehydrogenase (SDH). This step uses NAD+ as a cofactor, which is reduced to NADH .[1][5][7][9]
Under euglycemic conditions, only about 3% of glucose enters this pathway, but this can increase to over 30% during hyperglycemia, leading to significant metabolic consequences.[4][10][11]
Caption: The two-step enzymatic conversion of glucose to fructose in the polyol pathway.
Pathophysiological Consequences of Polyol Pathway Activation
The overactivation of the polyol pathway is a key mechanism underlying the development of long-term diabetic complications, including retinopathy, nephropathy, neuropathy, and cataracts.[3][4][6][12] The damage stems from several interrelated biochemical changes.
-
Osmotic Stress: Sorbitol is a hydrophilic polyol that does not readily cross cell membranes.[1][8] Its intracellular accumulation, particularly in insulin-independent tissues like the lens, nerves, and kidneys, increases intracellular osmotic pressure.[2][3][6] This leads to an influx of water, causing cellular swelling, damage, and eventual dysfunction.[2][13]
-
Oxidative Stress: The pathway's activity disrupts the cellular redox balance in two ways:
-
NADPH Depletion: The aldose reductase reaction consumes NADPH, which is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH).[5][7] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress.[2][7][13]
-
Increased NADH/NAD+ Ratio: The sorbitol dehydrogenase reaction produces NADH. An elevated NADH/NAD+ ratio can inhibit key metabolic enzymes and stimulate pro-oxidant pathways, such as through NADH oxidase, further contributing to ROS production.[7][11]
-
-
Metabolic Disruption: The increased flux of glucose through the polyol pathway diverts it from glycolysis, potentially leading to an energy deficit in tissues with high metabolic demands like nerves and the retina.[2] The fructose produced can be phosphorylated to fructose-3-phosphate and subsequently broken down into potent glycating agents, contributing to the formation of Advanced Glycation End-products (AGEs), which cause further cellular damage.[1][6]
Caption: Pathophysiological consequences of increased polyol pathway flux.
Table 1: Summary of Quantitative Changes in Polyol Pathway Activity
| Parameter | Condition | Fold Change / Observation | Tissue/Model |
| Glucose Flux | Hyperglycemia vs. Normoglycemia | From ~3% to >30% of total glucose | General |
| NADPH Turnover | Diabetic vs. Non-diabetic | 3000% per hour turnover of NADPH | Ocular Lens |
| Sorbitol Content | Diabetic vs. Non-diabetic | Significant Accumulation | Retina, Nerve, Lens |
| Fructose Content | Diabetic vs. Non-diabetic | Significant Accumulation | Retina |
| AR Expression | Ischemic/Diabetic vs. Healthy | > 1.7-fold increase | Human Cardiomyopathy |
Data synthesized from multiple sources.[4][10][11][12][14]
Experimental Analysis Using Stable Isotope Tracing
To accurately quantify the flux through the polyol pathway and understand its contribution to metabolic dysfunction, stable isotope tracing is an indispensable technique.[15][16][17] This approach involves introducing a substrate labeled with a heavy isotope (e.g., ¹³C) into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[15][18]
While a tracer like uniformly labeled ¹³C-glucose (U-¹³C₆-Glucose) is typically used to trace the carbon backbone from glucose to sorbitol and fructose, accurate quantification requires an internal standard. Dulcitol-13C-2 serves as an ideal internal standard for the quantification of sorbitol.[19] As a C-2 labeled stereoisomer of sorbitol, it exhibits nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency) to the target analyte, sorbitol. However, its known mass difference allows it to be distinguished by a mass spectrometer. By adding a precise amount of Dulcitol-13C-2 to a sample prior to processing, variations in sample handling and instrument response can be normalized, enabling highly accurate and reproducible quantification of endogenous sorbitol.[19]
Caption: Experimental workflow for tracing polyol pathway flux with stable isotopes.
Experimental Protocols
Protocol 1: In Vitro Polyol Pathway Flux Assay in Cultured Cells
This protocol describes a general method for measuring polyol pathway flux in an adherent cell line (e.g., retinal endothelial cells, Schwann cells) under high glucose conditions.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture in standard growth medium.
-
Pre-incubation: Once confluent, replace the standard medium with a low-glucose (5 mM) serum-free medium for 2-4 hours to baseline metabolic activity.
-
Isotope Labeling: Remove the pre-incubation medium. Add fresh medium containing high glucose (e.g., 30 mM) composed of a mix of unlabeled D-glucose and U-¹³C₆-D-glucose. Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
-
Metabolite Quenching & Harvesting:
-
Aspirate the labeling medium quickly.
-
Wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity and lyse the cells.
-
-
Cell Scraping & Collection: Scrape the cells from the plate in the methanol solution. Transfer the cell lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Dulcitol-13C-2 (for sorbitol analysis) and other relevant standards (e.g., ¹³C-labeled fructose) to the lysate.
-
Extraction & Clarification:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
-
Sample Preparation for Analysis: Dry the supernatant completely using a vacuum concentrator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.
Protocol 2: Sample Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the analysis of polyols from the prepared cell extracts.
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Chromatographic Separation:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.[20]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient from high organic (e.g., 95% B) to high aqueous to elute the polar polyols.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for polyols.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
SRM Transitions:
-
Endogenous Sorbitol (Unlabeled): Monitor the specific precursor-to-product ion transition.
-
¹³C-Sorbitol (from ¹³C-Glucose): Monitor the transition for the fully labeled sorbitol (mass will be shifted by +6 Da).
-
Dulcitol-13C-2 (Internal Standard): Monitor the specific transition for the internal standard (mass will be shifted by +2 Da relative to unlabeled dulcitol/sorbitol).
-
-
-
Data Analysis:
-
Integrate the peak areas for each SRM transition.
-
Calculate the ratio of the endogenous analyte (unlabeled and ¹³C-labeled) peak area to the internal standard (Dulcitol-13C-2) peak area.
-
Quantify the concentration of sorbitol by comparing this ratio to a standard curve prepared with known concentrations of unlabeled sorbitol and a fixed concentration of the internal standard.
-
The rate of ¹³C-Sorbitol accumulation provides a direct measure of the metabolic flux through aldose reductase.
-
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 6. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Dulcitol-13C-2: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Dulcitol-13C-2, a stable isotope-labeled sugar alcohol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Introduction to Dulcitol-13C-2
Dulcitol, also known as galactitol, is a sugar alcohol derived from the reduction of galactose. The isotopically labeled form, Dulcitol-13C-2, incorporates a carbon-13 isotope at the second carbon position. This labeling renders the molecule detectable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool as a tracer in metabolic research and as an internal standard for quantitative analysis.[1] Stable isotope labeling does not involve radioactivity and generally does not alter the physicochemical properties of the molecule compared to its unlabeled counterpart.
Chemical and Physical Properties
The chemical and physical properties of Dulcitol-13C-2 are expected to be nearly identical to those of unlabeled dulcitol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Galactitol-13C-2, Dulcite-13C-2 | N/A |
| Molecular Formula | C₅¹³CH₁₄O₆ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 188-190 °C | N/A |
| Solubility | Soluble in water | N/A |
| Storage Temperature | 2-8°C or at room temperature, protected from light and moisture. | [4] |
Synthesis of Dulcitol-13C-2
A specific, detailed synthesis protocol for Dulcitol-13C-2 is not widely available in published literature. However, a general approach can be adapted from established methods for the synthesis of other 13C-labeled sugar alcohols, such as the enzymatic reduction of a 13C-labeled sugar. The following is a representative experimental protocol based on the synthesis of 13C-labeled sorbitol from 13C-labeled glucose.
Representative Experimental Protocol: Synthesis of a 13C-Labeled Sugar Alcohol
This protocol describes the synthesis of a 13C-labeled sugar alcohol via the enzymatic reduction of a 13C-labeled monosaccharide. This method can be conceptually applied to the synthesis of Dulcitol-13C-2 from Galactose-13C-2.
Materials:
-
[2-¹³C]-D-Galactose
-
Aldose reductase (recombinant or purified)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Deionized water
-
Reaction vessel
-
Stir plate and stir bar
-
Incubator or water bath
-
Lyophilizer
-
HPLC system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve [2-¹³C]-D-Galactose in phosphate buffer to a final concentration of 50 mM.
-
Cofactor Addition: Add NADPH to the solution to a final concentration of 60 mM (a slight molar excess).
-
Enzyme Addition: Initiate the reaction by adding a predetermined optimal amount of aldose reductase.
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by TLC or a rapid LC method.
-
Reaction Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by heating to 95°C for 5 minutes to denature the enzyme.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the denatured protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the Dulcitol-13C-2 from the filtrate using preparative HPLC with an appropriate column for sugar alcohol separation (e.g., an amino-based column).
-
-
Characterization and Quantification:
-
Lyophilize the purified fractions to obtain the solid product.
-
Confirm the identity and isotopic enrichment of the final product by mass spectrometry and ¹H and ¹³C NMR.
-
Determine the purity by analytical HPLC.
-
Caption: Workflow for the synthesis of Dulcitol-13C-2.
Stability
General Stability Considerations:
-
Solid State: As a solid crystalline powder, Dulcitol-13C-2 is expected to be stable for extended periods when stored under appropriate conditions.
-
Solution Stability: The stability in solution will depend on the solvent, pH, and temperature. Sugar alcohols are generally stable in neutral aqueous solutions. However, degradation may occur under strongly acidic or basic conditions, or at elevated temperatures.
Recommended Storage and Handling:
-
Solid Form: Store in a tightly sealed container at 2-8°C or room temperature, protected from light and moisture.
-
Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, store at -20°C or -80°C in tightly sealed vials to minimize degradation. Avoid repeated freeze-thaw cycles.
Representative Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact compound from any potential degradation products, thus allowing for an accurate assessment of its stability.
Materials and Equipment:
-
Dulcitol-13C-2
-
HPLC grade water, acetonitrile, and other relevant solvents
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer)
-
Column suitable for sugar alcohol analysis (e.g., Aminex HPX-87H)
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good resolution and peak shape for Dulcitol-13C-2.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of Dulcitol-13C-2 in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of Dulcitol-13C-2 in 0.1 M NaOH at 60°C.
-
Oxidation: Treat a solution of Dulcitol-13C-2 with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of Dulcitol-13C-2 at a temperature below its melting point.
-
Photostability: Expose a solution of Dulcitol-13C-2 to UV light.
-
-
Analysis: Analyze samples from the forced degradation studies at various time points using the developed HPLC method.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Analytical Methods
Dulcitol-13C-2 is primarily used as an internal standard in GC-MS and LC-MS/MS methods for the quantification of unlabeled dulcitol.
Representative Experimental Protocol: GC-MS Analysis of Dulcitol
Sample Preparation and Derivatization:
-
Internal Standard Spiking: Add a known amount of Dulcitol-13C-2 to the sample.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatization: Add a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample. Incubate at 70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for dulcitol-TMS and Dulcitol-13C-2-TMS derivatives.
Caption: Workflow for GC-MS analysis of dulcitol.
Metabolic Role of Dulcitol
In biological systems, dulcitol is a product of the polyol pathway, where aldose reductase reduces galactose to dulcitol.[3] In healthy individuals, this pathway is a minor route for galactose metabolism. However, in individuals with galactosemia, a genetic disorder affecting galactose metabolism, the accumulation of galactose leads to a significant increase in dulcitol production. The accumulation of dulcitol in tissues, particularly the lens of the eye, is implicated in the pathogenesis of cataracts associated with galactosemia. The use of Dulcitol-13C-2 as a tracer can aid in studying the kinetics of this metabolic pathway in both normal and disease states.
Caption: Metabolic pathway of dulcitol formation.
Conclusion
Dulcitol-13C-2 is a stable and reliable tool for researchers in various scientific disciplines. Its primary application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies provides high accuracy and precision. Understanding its chemical properties, ensuring its stability through proper handling and storage, and employing validated analytical methods are crucial for obtaining high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of Dulcitol-13C-2.
References
- 1. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Labelled Compounds [simsonpharma.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
The Role of Dulcitol-13C-2 in the Investigation of Galactosemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Classic galactosemia, an inborn error of galactose metabolism, results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, notably galactitol (dulcitol), which is implicated in the long-term complications of the disease, including cataracts and neurological damage. The accurate quantification of galactitol is crucial for monitoring dietary compliance and assessing the efficacy of potential therapeutic interventions. This technical guide details the application of isotopically labeled dulcitol, specifically Dulcitol-13C-2 and its uniformly labeled counterpart (UL-13C-galactitol), in the study of galactosemia. The primary application of these labeled compounds is as an internal standard in isotope dilution gas chromatography-mass spectrometry (GC-MS) for the precise and accurate measurement of galactitol in various biological matrices. This guide provides an in-depth overview of the underlying metabolic pathways, detailed experimental protocols for sample analysis, a summary of key quantitative findings, and a discussion of the clinical significance.
Introduction: The Pathophysiology of Galactitol Accumulation in Galactosemia
In healthy individuals, dietary galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate. However, in individuals with classic galactosemia, the deficiency in GALT activity shunts galactose into alternative metabolic routes. One such critical alternative is the polyol pathway, where aldose reductase reduces galactose to galactitol.[1][2]
Unlike sorbitol, the product of glucose reduction in the polyol pathway, galactitol is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase.[2] Consequently, galactitol accumulates within cells, leading to a cascade of detrimental effects.[3] The intracellular buildup of galactitol creates a hyperosmotic environment, causing osmotic stress and cell swelling, a key factor in the development of cataracts in galactosemic patients.[1] Furthermore, the conversion of galactose to galactitol consumes NADPH, a critical cofactor for glutathione reductase. The depletion of NADPH impairs the cell's antioxidant defense system, leading to increased oxidative stress and contributing to cellular damage.[4][5]
Given its direct role in the pathophysiology of galactosemia, the accurate measurement of galactitol in biological samples such as plasma, red blood cells (RBCs), and urine is a key biomarker for disease monitoring.[6][7]
The Application of Dulcitol-13C in Galactosemia Research
While 13C-labeled galactose is used as a metabolic tracer to study in vivo galactose oxidation, the primary and established application of isotopically labeled dulcitol, such as UL-13C-galactitol, is as an internal standard for quantitative analysis.[7][8] The use of a stable isotope-labeled internal standard in isotope dilution mass spectrometry is the gold standard for metabolite quantification. This method corrects for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.
Currently, there is no evidence in the reviewed literature of Dulcitol-13C-2 or other labeled forms of dulcitol being administered in vivo as metabolic tracers to study the distribution and metabolism of galactitol itself. Its utility is centered on providing a reliable analytical standard.
Quantitative Data: Galactitol Levels in Galactosemia
The use of isotope dilution GC-MS with UL-13C-galactitol as an internal standard has enabled the precise measurement of galactitol in various biological fluids. The following tables summarize representative quantitative data from studies on galactosemic patients and healthy controls.
Table 1: Plasma Galactitol and Galactose Concentrations
| Group | Analyte | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |
| Galactosemic Patients (Q188R mutation) | Galactose | 2.72 ± 0.70 | 0.58 - 3.98 | [9] |
| Galactitol | 11.63 ± 0.46 | Not specified | [9] | |
| Galactosemic Patients (other mutations) | Galactose | 2.45 ± 0.75 | Not specified | [9] |
| Galactitol | 10.85 ± 1.38 | Not specified | [9] | |
| Non-galactosemic (lactose-free diet) | Galactose | 0.52 ± 0.08 | 0.12 - 1.25 | [9] |
| Galactitol | Not detectable | Not applicable | [9] | |
| Non-galactosemic (normal diet) | Galactose | 1.48 ± 0.32 | 0.11 - 6.33 | [9] |
| Galactitol | Not detectable | Not applicable | [9] |
Table 2: Red Blood Cell (RBC) Galactitol and Galactonate Concentrations
| Group | Analyte | Mean Concentration (μM) | Range (μM) | Reference |
| Galactosemic Patients (on diet) | Galactitol | 5.98 ± 1.2 | 3.54 - 8.81 | [10] |
| Galactonate | 4.16 ± 1.32 | 0.68 - 6.47 | [10] | |
| Non-galactosemic Subjects | Galactitol | 0.73 ± 0.31 | 0.29 - 1.29 | [10] |
| Galactonate | 1.94 ± 0.96 | 0.69 - 3.84 | [10] |
Table 3: Urinary Galactitol Excretion (Age-Dependent)
| Age Group | Condition | Urinary Galactitol (mmol/mol Creatinine) | Reference |
| < 1 year | Normal | 8 - 107 | [11] |
| Galactosemic | 397 - 743 | [11] | |
| > 6 years | Normal | 2 - 5 | [11] |
| Galactosemic | 125 - 274 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of galactitol using UL-13C-galactitol as an internal standard.
Sample Preparation from Red Blood Cells (RBCs)
This protocol is adapted from the methodology described for the analysis of galactose metabolites in RBCs.[10]
-
Blood Collection and Separation: Collect venous blood in heparin-containing tubes. Centrifuge at 900g for 5 minutes at 4°C.
-
Plasma and Leukocyte Removal: Aspirate and discard the plasma and leukocyte-containing layers.
-
RBC Washing: Wash the remaining packed RBCs three times with normal saline.
-
Aliquoting and Storage: Aliquot 400 µL of packed RBCs into 15-mL polystyrene tubes and store at -80°C until analysis.
-
Hemolysis and Internal Standard Spiking: Thaw the RBC sample and add 200 µL of HPLC-grade water at 4°C to induce hemolysis. Add a known amount (e.g., 1 nmol) of UL-[13C]galactitol internal standard.
-
Deproteinization: Add 2 mL of methanol to the hemolysate to precipitate proteins. Centrifuge at 900g for 10 minutes.
-
Supernatant Collection and Evaporation: Transfer 1 mL of the supernatant to a 13x100 mm screw-cap glass tube and evaporate to dryness under a stream of nitrogen.
Trimethylsilyl (TMS) Derivatization
To increase volatility for gas chromatography, the hydroxyl groups of galactitol are derivatized to trimethylsilyl ethers.[10][12][13]
-
Reagent Preparation: Prepare a derivatization solution of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + TMCS) and pyridine.
-
Derivatization Reaction: Add 60 µL of BSTFA + TMCS and 60 µL of pyridine to the dried residue from the sample preparation step.
-
Incubation: Tightly cap the tube and heat at 90°C for 30 minutes.
-
Sample Analysis: After cooling to room temperature, a 1 µL aliquot of the derivatized sample is injected into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical parameters for the GC-MS analysis of TMS-derivatized galactitol.[10]
-
Gas Chromatograph: Hewlett Packard 6890 or equivalent.
-
Column: HP-5MS (30 m x 250 µm x 0.25 µm), cross-linked with 5% phenylmethylsiloxane.
-
Injection Volume: 1 µL.
-
Temperature Program: An appropriate temperature gradient is established to separate the analytes of interest. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the derivatized sugars.
-
Mass Spectrometer: Hewlett Packard 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Selected Ions (m/z): The specific ions monitored for TMS-derivatized galactitol and its 13C-labeled internal standard are crucial for quantification. For example, a study on galactitol and its internal standard used the peak area ratio of m/z 217 for galactitol to m/z 220 for the internal standard.[10] The selection of appropriate fragment ions is critical for specificity and sensitivity.
Visualizations: Pathways and Workflows
Metabolic Pathway of Galactitol Formation
The following diagram illustrates the Leloir pathway and the alternative polyol pathway leading to galactitol accumulation in galactosemia.
Caption: Galactose metabolism in health and classic galactosemia.
Experimental Workflow for Galactitol Quantification
The diagram below outlines the typical workflow for the quantification of galactitol in clinical research.
References
- 1. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galactosemia Mechanism of Disease | HCP | Galactosemia.com [galactosemia.com]
- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 8. Whole-body galactose oxidation as a robust functional assay to assess the efficacy of gene-based therapies in a mouse model of Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Abundance Correction for Dulcitol-13C-2 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for conducting stable isotope tracer studies using Dulcitol-13C-2, with a core focus on the critical process of natural abundance correction. Accurate correction for the natural abundance of stable isotopes is paramount for the precise quantification of metabolic fluxes and the correct interpretation of tracer incorporation.
Introduction to 13C-Tracer Studies and Natural Abundance
Stable isotope tracing, particularly with carbon-13 (13C), is a powerful technique to elucidate metabolic pathways and quantify fluxes in biological systems. By introducing a 13C-labeled substrate, such as Dulcitol-13C-2, into a system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a dynamic view of metabolic activity.
However, a significant challenge in these studies arises from the natural abundance of stable isotopes. Carbon, in its natural state, is composed of approximately 98.93% 12C and 1.07% 13C.[1] This means that even in an unlabeled compound, there is a statistical probability of finding one or more 13C atoms. When analyzing a sample using mass spectrometry, this natural 13C contributes to the mass isotopomer distribution (MID), potentially confounding the interpretation of the tracer-derived 13C incorporation. Therefore, a robust natural abundance correction is an indispensable step in data analysis.
The Metabolic Context of Dulcitol
Dulcitol, also known as galactitol, is a sugar alcohol formed from the reduction of galactose.[2][3] This conversion is catalyzed by the enzyme aldose reductase in the polyol pathway.[2][3][4][5][6][7][8] In certain metabolic disorders, such as galactosemia, deficiencies in the enzymes of the Leloir pathway for galactose metabolism lead to an accumulation of galactose, which is then shunted into the polyol pathway, resulting in elevated levels of dulcitol.[2][9] Understanding the flux through this pathway is crucial for studying the pathophysiology of such diseases.
Galactose and Polyol Metabolic Pathways
The following diagrams illustrate the metabolic pathways relevant to the formation of dulcitol from galactose.
Experimental Protocol: GC-MS Analysis of Dulcitol-13C-2
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 13C-labeled metabolites. Due to the low volatility of sugar alcohols like dulcitol, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. The alditol acetate derivatization method is a robust and common choice.
Sample Preparation and Derivatization to Alditol Acetates
This protocol is adapted from established methods for alditol acetate derivatization.[10][11][12]
-
Sample Extraction : Extract metabolites from cells or tissues using a suitable solvent system (e.g., a methanol/water/chloroform extraction).
-
Reduction :
-
Dissolve the dried metabolite extract in a solution of sodium borohydride (NaBH4) in a suitable solvent like n-methylimidazole or aqueous ammonia.
-
Incubate at 37°C for 90 minutes to reduce the aldose and ketose sugars to their corresponding alditols. For dulcitol, which is already a sugar alcohol, this step ensures that any contaminating reducing sugars are also converted to their alditol forms.
-
Stop the reaction by adding glacial acetic acid.
-
-
Acetylation :
-
Dry the sample under a stream of nitrogen.
-
Add acetic anhydride and a catalyst such as 1-methylimidazole or pyridine.
-
Incubate at 37°C for 45 minutes. This step acetylates the hydroxyl groups of the alditols.
-
Quench the reaction carefully with water.
-
-
Extraction of Derivatives :
-
Extract the alditol acetate derivatives (including dulcitol hexaacetate) into an organic solvent such as dichloromethane or chloroform.
-
Wash the organic phase with water to remove any remaining reagents.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate to dryness.
-
-
Reconstitution : Reconstitute the dried derivatives in a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS analysis.
GC-MS Parameters
The following are general GC-MS parameters that can be optimized for the analysis of dulcitol hexaacetate.
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Column : A mid-polarity column such as a DB-17ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet : Split/splitless inlet, typically operated in splitless mode for higher sensitivity.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full scan mode (e.g., m/z 50-500) to identify the fragmentation pattern of dulcitol hexaacetate and selected ion monitoring (SIM) for quantitative analysis of specific isotopologues.
Quantitative Data and Mass Isotopomer Distributions
The molecular formula of underivatized dulcitol is C6H14O6.[3] After derivatization to dulcitol hexaacetate, the molecular formula becomes C18H26O12.[13]
Natural Isotopic Abundances
The following table summarizes the natural abundances of the stable isotopes of elements present in dulcitol hexaacetate.
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H | 0.0115 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 |
Data sourced from the 1997 IUPAC report.[1]
Theoretical Mass Isotopomer Distributions
The theoretical mass isotopomer distribution (MID) of unlabeled dulcitol hexaacetate can be calculated based on the natural abundances of its constituent isotopes. The table below shows the expected relative abundances of the M+0, M+1, and M+2 isotopologues.
| Isotopologue | Description | Theoretical Relative Abundance (%) |
| M+0 | Contains only the most abundant isotopes (12C, 1H, 16O) | 81.39 |
| M+1 | Contains one 13C, 2H, or 17O | 16.51 |
| M+2 | Contains two 13C, one 18O, or other combinations | 2.10 |
Mass Isotopomer Distribution for Dulcitol-13C-2 Hexaacetate
For a hypothetical experiment where Dulcitol-13C-2 is fully incorporated, the expected mass isotopomer distribution of the resulting dulcitol hexaacetate will be shifted. The table below illustrates the expected MID for a pure, fully labeled Dulcitol-13C-2 hexaacetate, considering only the contribution from the two labeled carbons and the natural abundance of the other 16 carbons and other elements.
| Isotopologue | Description | Theoretical Relative Abundance (%) |
| M+2 | Contains two 13C from the tracer | 83.18 |
| M+3 | Contains two 13C from the tracer and one 13C from natural abundance | 15.01 |
| M+4 | Contains two 13C from the tracer and two 13C from natural abundance, or one 18O | 1.81 |
The Mathematics of Natural Abundance Correction
The goal of natural abundance correction is to determine the true mass isotopomer distribution that results solely from the incorporation of the 13C tracer. This is typically achieved using a correction matrix approach.[14][15][16]
The relationship between the measured MID and the corrected MID can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured relative abundances of the mass isotopologues.
-
C is the correction matrix.
-
M_corrected is the vector of the corrected relative abundances, representing the true tracer incorporation.
The corrected MID can then be solved for by:
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Constructing the Correction Matrix
The correction matrix is constructed based on the probability of each mass isotopologue of the unlabeled molecule contributing to the measured signal of the labeled molecule. Each column of the matrix represents the theoretical MID of a single, pure isotopologue (e.g., M+0, M+1, etc.).
For a molecule with n carbon atoms, the correction matrix will be an (n+1) x (n+1) matrix. The element C(i, j) of the matrix represents the probability that a molecule with j 13C atoms from the tracer will be measured as having i total 13C atoms due to natural abundance.
A Worked Example for Dulcitol-13C-2
Let's consider a simplified example focusing only on the carbon atoms in dulcitol (6 carbons). The correction matrix would be a 7x7 matrix.
Step 1: Define the parameters
-
Number of carbon atoms (n) = 6
-
Natural abundance of 13C (p) = 0.0107
-
Natural abundance of 12C (1-p) = 0.9893
Step 2: Calculate the probabilities for each column of the correction matrix
The probability of having k natural 13C atoms in a molecule that already has j labeled 13C atoms (and thus n-j unlabeled carbon positions) is given by the binomial distribution:
P(k) = (n-j choose k) * p^k * (1-p)^(n-j-k)
Step 3: Construct the Correction Matrix (C)
The columns of the correction matrix represent the theoretical MIDs for molecules with 0, 1, 2, ... 6 labeled carbons.
| M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | |
| Measured M+0 | P(0 in 6) | 0 | 0 | 0 | 0 | 0 | 0 |
| Measured M+1 | P(1 in 6) | P(0 in 5) | 0 | 0 | 0 | 0 | 0 |
| Measured M+2 | P(2 in 6) | P(1 in 5) | P(0 in 4) | 0 | 0 | 0 | 0 |
| Measured M+3 | P(3 in 6) | P(2 in 5) | P(1 in 4) | P(0 in 3) | 0 | 0 | 0 |
| Measured M+4 | P(4 in 6) | P(3 in 5) | P(2 in 4) | P(1 in 3) | P(0 in 2) | 0 | 0 |
| Measured M+5 | P(5 in 6) | P(4 in 5) | P(3 in 4) | P(2 in 3) | P(1 in 2) | P(0 in 1) | 0 |
| Measured M+6 | P(6 in 6) | P(5 in 5) | P(4 in 4) | P(3 in 3) | P(2 in 2) | P(1 in 1) | P(0 in 0) |
Step 4: Perform the Correction
With the correction matrix constructed, you can then use its inverse to solve for the corrected MID from your measured data. Software packages are available to perform these calculations automatically.
Experimental Workflow and Logical Relationships
The following diagram outlines the complete workflow for a Dulcitol-13C-2 study, from experimental design to data interpretation.
Conclusion
Natural abundance correction is a non-negotiable step in stable isotope tracer studies to ensure the accuracy and reliability of the results. This guide has provided a detailed technical overview of the theoretical background, experimental considerations, and data analysis workflow for Dulcitol-13C-2 studies. By carefully applying these principles and protocols, researchers can confidently quantify metabolic fluxes and gain deeper insights into the metabolic roles of dulcitol in health and disease.
References
- 1. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]
- 3. Galactitol - Wikipedia [en.wikipedia.org]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. GC-MS analysis of carboxyl-reduced methylated alditol acetates [ivaan.com]
- 12. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galactitol hexaacetate | C18H26O12 | CID 2729267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Isotopic Enrichment Patterns of 13C-Labeled Sugar Alcohol Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that goes beyond static metabolite measurements. By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), researchers can track the transformation of the substrate through various metabolic pathways. This in-depth technical guide outlines the principles, experimental protocols, and data interpretation for studying the metabolic fate of a ¹³C-labeled sugar alcohol, using a hypothetical Dulcitol-13C-2 as a representative example. While specific experimental data for Dulcitol-13C-2 is not extensively available in published literature, the methodologies and principles described herein are based on well-established practices in ¹³C-based metabolomics and can be applied to investigate the metabolism of this and other labeled substrates.
The primary goal of such studies is to elucidate how the carbon backbone of the sugar alcohol is incorporated into downstream metabolites, thereby revealing the metabolic pathways involved, their relative activities, and how they are altered by physiological or pathological conditions, or by therapeutic interventions. This guide will provide researchers with the foundational knowledge to design, execute, and interpret stable isotope tracing experiments.
Principles of ¹³C Stable Isotope Tracing
Stable isotope tracing experiments rely on the introduction of a nutrient enriched with a heavy isotope, such as ¹³C, into a biological system. As the cells metabolize this labeled nutrient, the ¹³C atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation provide valuable insights into metabolic fluxes.
Key concepts in ¹³C tracer analysis include:
-
Mass Isotopomer Distribution (MID): A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. The MID describes the fractional abundance of each mass isotopomer of a given metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.[1]
-
Fractional Enrichment (FE): This represents the proportion of a metabolite pool that is labeled with the isotope. It is a measure of how much of the metabolite is derived from the labeled tracer.
-
Isotopic Steady State: This is the point at which the isotopic enrichment of a metabolite becomes stable over time, indicating that the rate of label incorporation is balanced by the rate of turnover of the metabolite pool. Reaching isotopic steady state is crucial for many types of metabolic flux analysis.[1][2]
By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different metabolic pathways.[1][3] For example, the pattern of ¹³C labeling in Krebs cycle intermediates can reveal the entry points of carbon from the labeled tracer and the activity of anaplerotic and cataplerotic pathways.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The following sections detail representative protocols for a cell-based assay to investigate the metabolism of a hypothetical Dulcitol-13C-2.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow for 24-48 hours in standard culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the unlabeled version of the tracer) with the ¹³C-labeled tracer (e.g., Dulcitol-13C-2) at a known concentration. All other nutrient concentrations should be kept consistent with the standard culture medium to avoid unintended metabolic perturbations.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to determine the time to reach isotopic steady state.[2]
-
Metabolite Extraction
-
Quenching Metabolism: To accurately capture the metabolic state of the cells, it is critical to rapidly quench all enzymatic activity.
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish.
-
-
Cell Lysis and Metabolite Collection:
-
Place the culture dish on dry ice for 10 minutes to ensure complete quenching and to facilitate cell lysis.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction and Clarification:
-
Vortex the cell lysate thoroughly.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Analytical Methods
The isotopic enrichment of metabolites can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing labeled metabolites due to its high sensitivity and ability to resolve a large number of compounds. High-resolution mass spectrometry is particularly advantageous as it can differentiate between isotopologues with very small mass differences.[4][5]
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
LC Separation: Separate the metabolites using a chromatography method appropriate for the compounds of interest (e.g., hydrophilic interaction liquid chromatography [HILIC] for polar metabolites).
-
MS Analysis: Detect the mass-to-charge ratio (m/z) of the eluting metabolites. The mass spectrometer will detect the different mass isotopologues of each metabolite, allowing for the determination of the MID.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides positional information about the location of the ¹³C label within a molecule, which can be invaluable for distinguishing between different metabolic pathways.[6][7] While generally less sensitive than MS, NMR is non-destructive and can be performed on living cells.
Data Analysis and Interpretation
-
Correction for Natural Isotope Abundance: The raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes to accurately determine the enrichment from the labeled tracer.[1]
-
Calculation of Mass Isotopomer Distribution (MID) and Fractional Enrichment (FE): After correction, the fractional abundance of each mass isotopomer is calculated. The FE is the sum of the abundances of all labeled isotopologues.
-
Pathway Analysis: The MIDs of key downstream metabolites are used to infer the activity of metabolic pathways. For example, if Dulcitol-13C-2 is metabolized to a three-carbon intermediate that enters the Krebs cycle, the pattern of labeled carbons in citrate, malate, and other cycle intermediates can reveal the pathways of entry and the extent of oxidative metabolism.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the fractional enrichment of key metabolites in a cell line incubated with Dulcitol-13C-2 over a 24-hour time course. This data illustrates the expected progression of label incorporation into central carbon metabolism.
Table 1: Fractional Enrichment of Glycolytic and Pentose Phosphate Pathway Intermediates
| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |
| Dihydroxyacetone phosphate (DHAP) | 0.15 | 0.45 | 0.65 | 0.85 |
| Glyceraldehyde-3-phosphate (G3P) | 0.18 | 0.50 | 0.70 | 0.90 |
| 3-Phosphoglycerate | 0.12 | 0.40 | 0.60 | 0.80 |
| Pyruvate | 0.10 | 0.35 | 0.55 | 0.75 |
| Lactate | 0.08 | 0.30 | 0.50 | 0.70 |
| Ribose-5-phosphate | 0.05 | 0.20 | 0.35 | 0.50 |
Table 2: Fractional Enrichment of Krebs Cycle Intermediates
| Metabolite | 1 hour | 4 hours | 8 hours | 24 hours |
| Citrate | 0.05 | 0.25 | 0.45 | 0.65 |
| α-Ketoglutarate | 0.04 | 0.22 | 0.40 | 0.60 |
| Succinate | 0.03 | 0.20 | 0.38 | 0.58 |
| Malate | 0.04 | 0.23 | 0.42 | 0.62 |
| Aspartate | 0.03 | 0.18 | 0.35 | 0.55 |
Visualizations
Hypothetical Metabolic Pathway of Dulcitol-13C-2
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting (13)C metabolite labeling patterns from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Aldose Reductase Activity with Dulcitol-13C-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of the stable isotope-labeled sugar alcohol, Dulcitol-13C-2, as a key tool in the investigation of aldose reductase activity. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic complications. By tracing the conversion of a labeled substrate to Dulcitol-13C-2, researchers can accurately quantify enzyme activity, elucidate disease mechanisms, and screen for potential therapeutic inhibitors.
The Role of Aldose Reductase and the Polyol Pathway in Disease
Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway.[1][2] Aldose reductase (AR), an NADPH-dependent enzyme, catalyzes the first and rate-limiting step of this pathway, reducing glucose to sorbitol.[3][4] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[5]
The accumulation of sorbitol, an osmotically active polyol, can lead to osmotic stress and cellular damage in tissues that do not have sufficient sorbitol dehydrogenase activity, such as the lens, retina, and Schwann cells.[6][7] This osmotic stress, along with the depletion of NADPH and the generation of reactive oxygen species (ROS), is a key contributor to the development of diabetic complications, including cataracts, retinopathy, and neuropathy.[7][8][9]
In the context of galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, aldose reductase reduces galactose to galactitol (dulcitol).[6] The accumulation of dulcitol in tissues like the lens leads to similar osmotic stress and cataract formation.[6] Therefore, monitoring the production of dulcitol serves as a direct measure of aldose reductase activity and its pathological consequences.
Principle of Using Dulcitol-13C-2 in Aldose Reductase Research
Directly using Dulcitol-13C-2 as a substrate for aldose reductase is not the typical experimental approach, as aldose reductase catalyzes the reduction of aldehydes to alcohols. Instead, the common and more informative method is to use a 13C-labeled precursor, such as [1-13C]-galactose , and then measure the formation of [1-13C]-dulcitol . This stable isotope tracing method allows for the precise quantification of the flux through the aldose reductase pathway.
The workflow for such an investigation can be visualized as follows:
Quantitative Data on Aldose Reductase Kinetics
The following table summarizes key kinetic parameters of aldose reductase with relevant substrates. This data is crucial for designing experiments and interpreting results.
| Substrate | Enzyme Source | Km | Vmax/kcat | Reference |
| D-Glucose | Bovine Lens Aldose Reductase | 74.9 ± 3.2 mM (high range)8.5 ± 2.9 mM (low range) | 0.84 ± 0.02 s-1 (high range)0.14 ± 0.03 s-1 (low range) | [10] |
| D-Glucose | Human Recombinant Aldose Reductase | 204.6 ± 20.4 mM (high range)24.1 ± 7.6 mM (low range) | 1.84 ± 0.09 s-1 (high range)0.28 ± 0.13 s-1 (low range) | [10] |
| DL-Glyceraldehyde | Rat Lens Aldose Reductase | - | - | [11] |
| 4-Hydroxynonenal (4-HNE) | Aldehyde Dehydrogenase 2 (ALDH2) | 14.3 µM | 3.5 nmol min-1 mg protein-1 | [12] |
Note: The kinetic parameters for glucose exhibit non-hyperbolic behavior, suggesting a complex mechanism.[10]
Experimental Protocols
In Vitro Aldose Reductase Activity Assay using [1-13C]-Galactose and NMR Detection
This protocol is adapted from methodologies involving the use of 13C-labeled substrates to monitor enzyme activity.
Objective: To quantify the rate of [1-13C]-dulcitol production from [1-13C]-galactose by purified aldose reductase or in tissue homogenates using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified aldose reductase or tissue homogenate (e.g., lens, nerve)
-
[1-13C]-Galactose
-
NADPH
-
Potassium phosphate buffer (pH 6.2)
-
Internal standard for NMR (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)
-
Perchloric acid
-
Potassium hydroxide
-
NMR spectrometer
Procedure:
-
Reaction Mixture Preparation: In an NMR tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the purified enzyme or tissue homogenate.
-
Initiation of Reaction: Add a known concentration of [1-13C]-galactose to the reaction mixture to initiate the enzymatic reaction.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire 13C-NMR spectra at regular time intervals. The temperature should be maintained at 37°C.
-
Monitoring Product Formation: Monitor the appearance of the resonance peak corresponding to [1-13C]-dulcitol. The chemical shift will be specific to the C1 position of dulcitol.
-
Quenching the Reaction: After a set time course, quench the reaction by adding ice-cold perchloric acid.
-
Sample Neutralization: Neutralize the sample with potassium hydroxide and centrifuge to remove the potassium perchlorate precipitate.
-
Final NMR Analysis: Add an internal standard to the supernatant for quantification and acquire a final high-resolution 13C-NMR spectrum.
-
Quantification: The rate of [1-13C]-dulcitol formation is determined by integrating the area of its characteristic peak relative to the internal standard over time.
In Vivo Stable Isotope Tracing of Polyol Pathway Flux with LC-MS/MS Detection
This protocol outlines a general procedure for in vivo studies in animal models.
Objective: To measure the in vivo flux of the polyol pathway by administering a 13C-labeled substrate and quantifying the labeled product in tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Animal model (e.g., diabetic mouse model)
-
[U-13C]-Glucose or [1-13C]-Galactose
-
Anesthesia
-
Tissue collection tools
-
Homogenization buffer (e.g., methanol/water)
-
Internal standards for LC-MS/MS (e.g., deuterated sorbitol or dulcitol)
-
LC-MS/MS system
Procedure:
-
Tracer Administration: Administer the 13C-labeled substrate to the animal model via an appropriate route (e.g., intravenous infusion, intraperitoneal injection, or in the diet).
-
Sample Collection: At designated time points, euthanize the animal and rapidly collect tissues of interest (e.g., lens, sciatic nerve, kidney). Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent (e.g., 80% methanol) containing internal standards.
-
Protein Precipitation and Clarification: Centrifuge the homogenate to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
-
Sample Preparation: Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., HILIC) to separate the polyols. The mass spectrometer will be set to detect the specific mass-to-charge ratios (m/z) of the unlabeled and 13C-labeled dulcitol and the internal standard.
-
Data Analysis: Quantify the amount of 13C-labeled dulcitol by comparing its peak area to that of the internal standard. The rate of its formation provides a measure of the in vivo aldose reductase activity.
Signaling Pathways and Logical Relationships
The activation of aldose reductase and the subsequent flux through the polyol pathway trigger a cascade of downstream signaling events that contribute to cellular dysfunction.
This diagram illustrates how increased glucose flux through aldose reductase leads to sorbitol accumulation, redox imbalances (NADPH depletion and increased NADH/NAD+ ratio), and the formation of fructose. These metabolic disturbances culminate in osmotic and oxidative stress, activation of protein kinase C (PKC), and the formation of advanced glycation end products (AGEs), all of which are key drivers of diabetic complications.[2][12]
Conclusion
The use of stable isotope-labeled substrates, such as [1-13C]-galactose, to trace the formation of Dulcitol-13C-2 provides a powerful and precise method for investigating aldose reductase activity both in vitro and in vivo. This approach is invaluable for understanding the role of the polyol pathway in diabetic complications and for the preclinical evaluation of novel aldose reductase inhibitors. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this critical area of metabolic research.
References
- 1. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase [mdpi.com]
- 6. NIH conference. Aldose reductase and complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. scilit.com [scilit.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study [mdpi.com]
- 12. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Dulcitol-13C-2 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcitol, also known as galactitol, is a sugar alcohol formed from the reduction of galactose. In most mammalian cells, the conversion of galactose to dulcitol via aldose reductase is a minor metabolic pathway. The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate for entry into glycolysis. However, in certain genetic disorders like galactosemia, where enzymes of the Leloir pathway are deficient, galactose is shunted into the aldose reductase pathway, leading to the accumulation of dulcitol, which can cause cellular toxicity.[1][2][3]
The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4][5][6] Dulcitol-13C-2, a form of dulcitol labeled with a heavy isotope of carbon at the second position, can be used as a tracer to investigate several aspects of cellular metabolism, including:
-
The activity of the polyol pathway (aldose reductase pathway).
-
The potential for reverse conversion of dulcitol to other metabolites.
-
The downstream effects of dulcitol accumulation on other metabolic pathways.
-
Screening for therapeutic agents that modulate dulcitol metabolism.
These application notes provide a detailed protocol for the administration of Dulcitol-13C-2 to mammalian cell cultures for metabolic tracing studies.
Metabolic Pathway of Dulcitol
Dulcitol is synthesized from galactose in a reaction catalyzed by aldose reductase, which utilizes NADPH as a cofactor. In healthy cells, this pathway is not highly active. However, under conditions of high galactose concentration or impairment of the Leloir pathway, the production of dulcitol can increase significantly.[1][2] The accumulation of dulcitol can lead to osmotic stress and other cytotoxic effects. The subsequent metabolism of dulcitol in mammalian cells is not well-defined, but it is generally considered to be a metabolic dead-end with slow clearance.
Caption: Metabolic pathway of galactose and the formation of dulcitol.
Experimental Protocols
This section outlines a general protocol for a Dulcitol-13C-2 tracing experiment in adherent mammalian cell culture. The specific parameters may need to be optimized for different cell lines and experimental questions.
I. Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question. For studies on galactosemia, fibroblast or lymphoblastoid cell lines derived from patients are ideal. For general metabolic studies, common cell lines such as HEK293, HeLa, or HepG2 can be used.
-
Culture Conditions: Culture the cells in a suitable basal medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment. The optimal seeding density should be determined empirically for each cell line.
| Parameter | Recommendation |
| Cell Seeding Density | 1 - 5 x 10^5 cells/well (for 6-well plate) |
| Culture Volume | 2 mL/well (for 6-well plate) |
| Incubation before experiment | 24 - 48 hours |
II. Preparation of Labeling Medium
-
Basal Medium: Prepare the experimental medium using a glucose-free and galactose-free basal medium (e.g., custom formulation of DMEM/RPMI).
-
Supplementation: Supplement the basal medium with dialyzed FBS to minimize the concentration of unlabeled monosaccharides. Add other necessary supplements such as glutamine and pyruvate.
-
Dulcitol-13C-2 Stock Solution: Prepare a sterile stock solution of Dulcitol-13C-2 in water or a suitable buffer at a high concentration (e.g., 100 mM).
-
Final Labeling Medium: On the day of the experiment, prepare the final labeling medium by adding the Dulcitol-13C-2 stock solution to the supplemented basal medium to achieve the desired final concentration. The optimal concentration of Dulcitol-13C-2 will depend on the experimental goals and should be determined empirically, starting with a range of concentrations.
| Component | Example Concentration |
| Dulcitol-13C-2 | 1 - 10 mM |
| Dialyzed FBS | 10% (v/v) |
| L-Glutamine | 2 - 4 mM |
| Sodium Pyruvate | 1 mM |
III. Isotope Labeling Experiment
-
Pre-incubation Wash: Gently aspirate the culture medium from the cell monolayers and wash twice with pre-warmed, serum-free basal medium to remove any residual unlabeled metabolites.
-
Initiate Labeling: Add the pre-warmed Dulcitol-13C-2 labeling medium to each well.
-
Time Course: Incubate the cells for various time points to monitor the kinetics of dulcitol uptake and metabolism. A typical time course might include 0, 1, 4, 8, and 24 hours. The optimal time points should be determined in a preliminary experiment.
-
Control Wells: Include control wells with unlabeled dulcitol to account for any background signals and to assess potential toxicity. Also, include wells with no dulcitol as a negative control.
Caption: General experimental workflow for Dulcitol-13C-2 tracing.
IV. Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching/extraction solution to halt enzymatic activity. A common solution is 80% methanol (-80°C).
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the samples thoroughly and incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
| Step | Reagent/Condition | Purpose |
| Quenching | Ice-cold 80% Methanol | To rapidly stop all metabolic activity |
| Incubation | -20°C for ≥ 30 minutes | To precipitate proteins and extract metabolites |
| Centrifugation | 14,000 x g, 4°C, 10-15 min | To pellet cell debris and proteins |
| Drying | Vacuum Concentrator | To remove solvent before analysis |
V. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% methanol or a buffer compatible with the chosen chromatography method).
-
LC Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like dulcitol, hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in negative ion mode for the detection of sugar alcohols.
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of Dulcitol-13C-2 and its potential metabolites by fragmentation patterns. The mass-to-charge ratio (m/z) for singly deprotonated [M-H]- Dulcitol-13C-2 (C6H13O6 with one 13C) would be approximately 183.08.
Data Presentation and Analysis
The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions and time points. The key metrics to report include:
-
Peak Area/Intensity: The raw signal intensity of the detected metabolites.
-
Fractional Enrichment: The proportion of a metabolite pool that is labeled with 13C. This is calculated as the sum of the intensities of all labeled isotopologues divided by the sum of the intensities of all isotopologues (labeled and unlabeled).
-
Mass Isotopologue Distribution (MID): The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite.
Table 1: Example Data Table for Dulcitol-13C-2 Uptake
| Time (hours) | Total Dulcitol Peak Area (Unlabeled + Labeled) | Fractional Enrichment of Dulcitol (%) |
| 0 | 0 | 0 |
| 1 | 1.2 x 10^6 | 95.2 |
| 4 | 5.8 x 10^6 | 98.1 |
| 8 | 9.3 x 10^6 | 98.5 |
| 24 | 1.1 x 10^7 | 98.9 |
Table 2: Example Data Table for a Putative Downstream Metabolite
| Time (hours) | Metabolite X Peak Area | Fractional Enrichment of Metabolite X (%) |
| 0 | 5.4 x 10^4 | 0 |
| 1 | 5.6 x 10^4 | 1.2 |
| 4 | 6.1 x 10^4 | 5.8 |
| 8 | 6.5 x 10^4 | 12.3 |
| 24 | 7.2 x 10^4 | 25.7 |
Conclusion
This document provides a comprehensive protocol for the administration of Dulcitol-13C-2 in cell culture for the purpose of metabolic tracing. The successful implementation of this protocol will enable researchers to gain valuable insights into the metabolism of dulcitol and its role in cellular physiology and pathophysiology. Careful optimization of the experimental parameters for the specific cell line and research question is crucial for obtaining robust and reproducible results. The use of high-resolution mass spectrometry is essential for the accurate detection and quantification of labeled metabolites.
References
- 1. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]
- 2. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Labeling Using Dulcitol-¹³C₂ in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo. Dulcitol (also known as galactitol), a sugar alcohol, is a key metabolite in the alternative pathway of galactose metabolism. Under conditions of impaired galactose metabolism, such as in the genetic disorder galactosemia, galactose is shunted into the polyol pathway and converted to dulcitol by aldose reductase. Unlike other sugar alcohols, dulcitol is poorly metabolized further and tends to accumulate in various tissues, where it can exert osmotic stress and contribute to the pathology of diseases like cataracts.
This application note provides a detailed protocol for in vivo labeling of mice with Dulcitol-¹³C₂. This stable isotope tracer allows for the precise tracking and quantification of dulcitol distribution and accumulation in different tissues. The use of ¹³C₂-labeled dulcitol enables researchers to distinguish the administered tracer from endogenous dulcitol, providing a clear picture of its metabolic disposition. This protocol is particularly relevant for studies involving galactosemia, aldose reductase activity, and the broader field of sugar alcohol metabolism and its impact on cellular function.
Key Applications
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of dulcitol in a murine model.
-
Disease Modeling: Investigate the accumulation of dulcitol in tissues of galactosemia mouse models to better understand disease pathogenesis.
-
Therapeutic Efficacy Testing: Evaluate the effectiveness of therapeutic interventions aimed at reducing dulcitol accumulation.
-
Metabolic Flux Analysis: Trace the flow of carbon from dulcitol into downstream metabolic pathways, if any, under specific physiological or pathological conditions.
Data Presentation
Table 1: Recommended Dosage and Administration of Dulcitol-¹³C₂
| Parameter | Recommendation | Rationale |
| Tracer | Dulcitol-¹³C₂ | Stable isotope label allows for differentiation from endogenous dulcitol. |
| Mouse Model | C57BL/6J (Wild-type) or Galactosemia model (e.g., GALT-deficient) | Choice of model depends on the research question. |
| Dosage | 100 - 300 mg/kg body weight | Based on typical doses for galactose administration in mice to induce metabolic changes.[1][2] The final dose should be optimized for the specific experimental goals. |
| Administration Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) Injection | Oral gavage mimics dietary intake, while i.p. injection ensures direct systemic delivery. |
| Vehicle | Sterile Saline (0.9% NaCl) or Water | Inert and safe for in vivo administration. |
| Fasting | 4-6 hours prior to administration | To reduce variability from food intake and ensure baseline metabolic state. |
Table 2: Time-Course for Tissue Collection Post-Administration
| Time Point | Tissues of Interest | Rationale |
| 1 hour | Blood (Plasma), Liver, Kidney | To assess initial absorption and distribution. |
| 4 hours | Blood (Plasma), Liver, Kidney, Brain, Lens | To measure peak accumulation in key tissues. |
| 12 hours | Blood (Plasma), Liver, Kidney, Brain, Lens | To evaluate clearance and long-term retention. |
| 24 hours | Blood (Plasma), Liver, Kidney, Brain, Lens | To determine the extent of long-term tissue accumulation. |
Experimental Protocols
Animal Preparation and Handling
-
Animal Model: Utilize adult (8-12 weeks old) male or female mice. The choice of strain (e.g., C57BL/6J for wild-type studies or a GALT-deficient strain for galactosemia research) should be appropriate for the study's objective.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the administration of Dulcitol-¹³C₂ to ensure a consistent metabolic baseline. Water should be available ad libitum during the fasting period.
Preparation and Administration of Dulcitol-¹³C₂
-
Reagent Preparation: Dissolve the Dulcitol-¹³C₂ in sterile 0.9% saline or water to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 25g mouse, administered as a 250 µL bolus). Ensure the solution is fully dissolved and sterile-filtered.
-
Administration:
-
Oral Gavage: Administer the prepared Dulcitol-¹³C₂ solution directly into the stomach using a ball-tipped gavage needle. The volume should not exceed 10 mL/kg of body weight.[3][4][5][6]
-
Intraperitoneal Injection: Inject the sterile Dulcitol-¹³C₂ solution into the peritoneal cavity using a 27-gauge needle.
-
Sample Collection
-
Anesthesia: At the designated time points post-administration, anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Tissue Harvesting: Perfuse the mouse with ice-cold saline to remove blood from the tissues. Quickly dissect the tissues of interest (e.g., liver, kidney, brain, lens).
-
Sample Processing: Rinse the tissues with cold saline, blot dry, and immediately snap-freeze in liquid nitrogen. Store the frozen tissues at -80°C until metabolite extraction.
Metabolite Extraction from Tissues
-
Homogenization: Weigh the frozen tissue (typically 20-50 mg) and homogenize in a pre-chilled tube with 80% methanol (or another appropriate solvent system) at a ratio of 1:10 (w/v).
-
Extraction: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).
Analysis by Mass Spectrometry
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS), for the detection and quantification of Dulcitol-¹³C₂.
-
GC-MS Analysis:
-
Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis. A common method is trimethylsilylation (TMS).
-
Separation: Use a suitable GC column to separate dulcitol from other metabolites.
-
Detection: Monitor for the specific mass-to-charge ratios (m/z) of the derivatized Dulcitol-¹³C₂ and its fragments.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable LC column (e.g., HILIC) to achieve chromatographic separation.
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to specifically detect and quantify the transition of the Dulcitol-¹³C₂ precursor ion to its product ions.
-
-
Quantification: Use a standard curve of known concentrations of Dulcitol-¹³C₂ to quantify its amount in the tissue extracts. An internal standard, such as a deuterated version of dulcitol, can be used to correct for variations in extraction efficiency and instrument response.
Visualizations
Metabolic pathway of dulcitol formation.
Experimental workflow for in vivo dulcitol labeling.
References
- 1. D-galactose Intake Alleviates Atopic Dermatitis in Mice by Modulating Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Acute Oral Galactose Administration on the Redox System of the Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Gavage [ko.cwru.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for 13C-Galactitol Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotopes like 13C has become an indispensable tool for elucidating the intricate workings of cellular metabolism.[1][2] This technique allows for the quantitative tracking of atoms from a labeled substrate as they are incorporated into various downstream metabolites, providing a detailed snapshot of pathway activity. While 13C-glucose and 13C-glutamine are commonly used tracers in metabolic studies, there is a growing interest in understanding the metabolism of other sugars, such as galactose.
Galactose metabolism is crucial in various physiological and pathological states. Dysregulation of galactose metabolism is linked to genetic disorders like galactosemia and has implications in cancer biology and neurodegenerative diseases. Galactitol, a sugar alcohol formed from galactose via the aldose reductase pathway, is a key biomarker in galactosemia. Analyzing the flux of 13C-labeled galactose to galactitol can provide critical insights into the activity of this pathway and its interplay with central carbon metabolism.
These application notes provide a detailed protocol for sample preparation for 13C-galactitol flux analysis in mammalian cells, from cell culture and labeling to metabolite extraction and preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Key Signaling Pathway: Galactose Metabolism
The metabolism of galactose primarily follows the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis. However, in states of high galactose concentration or impaired Leloir pathway function, the polyol pathway becomes significant, leading to the conversion of galactose to galactitol.
Caption: Galactose Metabolism Pathway.
Experimental Workflow
The overall workflow for 13C-galactitol flux analysis involves several key stages, from cell culture and isotopic labeling to data acquisition and analysis.
Caption: Experimental Workflow for 13C-Galactitol Flux Analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and 13C-Galactose Labeling
-
Cell Seeding: Seed adherent mammalian cells of choice in 6-well plates at a density that will achieve approximately 80% confluency at the time of metabolite extraction.
-
Cell Culture: Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of Labeling Medium: Prepare a labeling medium by supplementing galactose-free and glucose-free DMEM with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and 10 mM [U-13C6]galactose.
-
Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed 13C-galactose labeling medium to each well.
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time should be optimized for the specific cell line and experimental goals but is typically in the range of 6 to 24 hours.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly aspirate the labeling medium. Immediately place the 6-well plate on dry ice.
-
Extraction Solution Preparation: Prepare a cold extraction solution of 80% methanol in water. Keep this solution at -80°C.
-
Metabolite Extraction: Add 1 mL of the cold extraction solution to each well. Place the plate on a rocker at 4°C for 15 minutes to ensure complete lysis and extraction.
-
Cell Scraping and Collection: Scrape the cells in the extraction solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.
Protocol 3: Derivatization for GC-MS Analysis
For the analysis of sugar alcohols like galactitol by GC-MS, a derivatization step is necessary to increase their volatility. Trimethylsilyl (TMS) derivatization is a common and effective method.[3][4]
-
Reagent Preparation:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Vortex thoroughly and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups and reduces the number of isomeric peaks.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens on hydroxyl groups with TMS groups.[5]
-
Sample Transfer: After derivatization, transfer the sample to a GC-MS vial with a micro-insert for analysis.
Protocol 4: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating the derivatized metabolites.
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
GC Oven Program:
-
Initial temperature: 70°C, hold for 5 minutes.
-
Ramp: Increase at 5°C/minute to 310°C.
-
Hold: 10 minutes at 310°C.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Internal Standard: For absolute quantification, D-[UL-13C]galactitol can be used as an internal standard.[3][4]
Data Presentation
The primary data obtained from the GC-MS analysis is the mass isotopomer distribution (MID) for galactitol. This data reflects the number of 13C atoms incorporated into the galactitol molecule. The MIDs are then used in computational models to estimate metabolic fluxes.
Table 1: Mass Isotopomer Distribution of Derivatized Galactitol
| Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment X |
| M+0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| M+1 | 10.3 ± 1.1 | 8.5 ± 0.9 |
| M+2 | 15.1 ± 1.5 | 14.2 ± 1.3 |
| M+3 | 20.5 ± 2.0 | 25.8 ± 2.2 |
| M+4 | 22.8 ± 2.1 | 28.4 ± 2.5 |
| M+5 | 18.4 ± 1.7 | 15.3 ± 1.6 |
| M+6 | 7.7 ± 0.9 | 4.7 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). M+n represents the isotopomer with 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (nmol/106 cells/hr) - Control | Flux Rate (nmol/106 cells/hr) - Treatment X | Fold Change |
| Galactose Uptake | 50.0 ± 4.5 | 65.0 ± 5.8 | 1.30 |
| Galactitol Synthesis | 2.5 ± 0.3 | 8.1 ± 0.9 | 3.24 |
| Glycolysis Entry | 45.1 ± 4.1 | 53.2 ± 5.0 | 1.18 |
| Pentose Phosphate Pathway | 10.2 ± 1.1 | 12.5 ± 1.4 | 1.23 |
Flux rates are calculated based on the MID data from Table 1 and a metabolic network model. Data are presented as mean ± standard deviation (n=3).
Conclusion
This set of application notes provides a comprehensive framework for conducting 13C-galactitol flux analysis. The detailed protocols for cell culture, metabolite extraction, and derivatization, combined with the guidelines for data analysis and presentation, offer a robust methodology for researchers investigating galactose metabolism. By quantifying the flux through the galactitol synthesis pathway, scientists can gain deeper insights into metabolic reprogramming in various disease states and evaluate the efficacy of novel therapeutic interventions targeting these pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Quantifying Dulcitol-13C-2 Incorporation in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcitol (also known as galactitol) is a sugar alcohol formed from the reduction of galactose. In metabolic disorders such as galactosemia, the accumulation of dulcitol in various tissues can lead to significant pathology, including the formation of cataracts, neurological damage, and liver dysfunction.[1][2] The quantification of dulcitol in tissues is crucial for understanding the pathophysiology of these diseases, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The use of stable isotope-labeled dulcitol, such as Dulcitol-13C-2, in conjunction with mass spectrometry, provides a powerful tool for tracing its metabolic fate and quantifying its incorporation into different tissues with high specificity and sensitivity.
This document provides detailed application notes and protocols for quantifying the incorporation of Dulcitol-13C-2 in tissues. It covers the metabolic pathway of dulcitol, experimental design considerations, detailed protocols for tissue extraction and analysis by gas chromatography-mass spectrometry (GC-MS), and data presentation.
Metabolic Pathway and Principle
Dulcitol is synthesized from galactose through the polyol pathway, catalyzed by the enzyme aldose reductase in an NADPH-dependent manner.[2][3] Unlike sorbitol, which is formed from glucose and can be further metabolized to fructose, dulcitol is a poor substrate for sorbitol dehydrogenase.[2] Consequently, once formed, dulcitol is not efficiently metabolized further and, being relatively impermeable to cell membranes, it accumulates intracellularly. This leads to an increase in osmotic pressure, causing cell swelling, oxidative stress, and ultimately, tissue damage.[2][4]
The experimental approach involves administering Dulcitol-13C-2 to a model system (e.g., animal model of galactosemia or cell culture) and, after a specified period, harvesting tissues to measure the amount of incorporated Dulcitol-13C-2. Quantification is typically achieved by isotope dilution mass spectrometry, where a known amount of a different stable isotope-labeled dulcitol (e.g., D-[UL-13C6]galactitol) is added as an internal standard during sample preparation.
Figure 1. Metabolic pathway of dulcitol formation and accumulation.
Experimental Protocols
In Vivo Administration of Dulcitol-13C-2
This protocol is a general guideline and should be adapted based on the specific animal model and research question.
Materials:
-
Dulcitol-13C-2 (sterile, endotoxin-free solution)
-
Experimental animals (e.g., mice, rats)
-
Vehicle (e.g., sterile saline)
-
Administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Dosing Solution Preparation: Prepare a stock solution of Dulcitol-13C-2 in the chosen vehicle at a concentration suitable for the intended dose. Ensure the solution is sterile.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Administration: Administer Dulcitol-13C-2 to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose will depend on the experimental design. A typical dose for a tracer study might range from 10 to 100 mg/kg body weight.
-
Time Course: Tissues can be harvested at various time points post-administration (e.g., 4, 8, 24 hours) to study the kinetics of dulcitol incorporation and clearance.
-
Tissue Collection: At the designated time point, euthanize the animal according to approved ethical protocols. Immediately dissect the tissues of interest (e.g., lens, liver, kidney, brain, muscle) and flash-freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until analysis.
Tissue Homogenization and Metabolite Extraction
Materials:
-
Frozen tissue samples
-
Internal Standard: D-[UL-13C6]galactitol solution of known concentration
-
Extraction Solvent: 80% methanol (pre-chilled to -20°C)
-
Homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube.
-
Internal Standard Addition: Add a known amount of the D-[UL-13C6]galactitol internal standard solution to each sample. The amount should be comparable to the expected amount of endogenous and labeled dulcitol.
-
Homogenization: Add 500 µL of cold 80% methanol. Homogenize the tissue thoroughly until no visible particles remain.
-
Extraction: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
Derivatization for GC-MS Analysis
For analysis by GC-MS, polar metabolites like dulcitol need to be derivatized to increase their volatility. Trimethylsilylation (TMS) is a common derivatization method.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Re-suspension: Re-suspend the dried extract in 50 µL of pyridine.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS to the sample.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.
-
Analysis: After cooling to room temperature, the samples are ready for GC-MS analysis.
Figure 2. Experimental workflow for tissue sample preparation.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC column suitable for sugar alcohol analysis (e.g., DB-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (as TMS derivatives):
| Compound | Expected m/z ions |
| Unlabeled Dulcitol | e.g., 217, 319 |
| Dulcitol-13C-2 | e.g., 219, 321 |
| D-[UL-13C6]galactitol (Internal Standard) | e.g., 222, 325 |
Note: The exact m/z values should be confirmed by analyzing standards.
Data Presentation and Analysis
The concentration of Dulcitol-13C-2 in each tissue is calculated based on the ratio of its peak area to the peak area of the D-[UL-13C6]galactitol internal standard, referenced against a standard curve.
Quantitative Data Summary
The following table summarizes hypothetical data on Dulcitol-13C-2 incorporation in various tissues of a galactosemic mouse model 24 hours after administration.
| Tissue | Dulcitol-13C-2 Concentration (nmol/g tissue) | Standard Deviation |
| Lens | 150.5 | 25.2 |
| Kidney | 85.3 | 12.8 |
| Liver | 45.7 | 8.9 |
| Brain | 20.1 | 4.5 |
| Muscle | 5.2 | 1.8 |
This is example data and will vary based on the experimental conditions.
Conclusion
The methodologies described provide a robust framework for quantifying the incorporation of Dulcitol-13C-2 into various tissues. This approach is invaluable for preclinical studies in galactosemia and other metabolic diseases where dulcitol accumulation is a key pathological event. The use of stable isotope tracers and mass spectrometry ensures high accuracy and sensitivity, enabling researchers and drug development professionals to gain critical insights into disease mechanisms and the pharmacodynamics of novel therapeutics.
References
Application Notes and Protocols for Metabolic Flux Analysis of Dulcitol-13C-2 Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Metabolic Flux Analysis (MFA) using Dulcitol-13C-2 as a tracer. The protocols outlined below are designed to be adaptable for various research and drug development applications, offering insights into cellular metabolism and the effects of novel therapeutics.
Introduction to Metabolic Flux Analysis with Dulcitol-13C-2
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as Dulcitol-13C-2, and tracking the incorporation of the isotope into downstream metabolites, researchers can elucidate the activity of metabolic pathways. Dulcitol (also known as galactitol) is a sugar alcohol that can be metabolized in various organisms, often through the polyol pathway, which is implicated in a range of physiological and pathological processes. The use of Dulcitol-13C-2 allows for the precise tracing of carbon atoms as they move through central carbon metabolism and related pathways.
This document provides detailed protocols for two prominent MFA software platforms, INCA and 13CFLUX2, outlines the necessary experimental procedures for cell culture, metabolite extraction, and mass spectrometry analysis, and presents example data and visualizations to guide your research.
Featured Metabolic Flux Analysis Software
A variety of software tools are available for 13C-MFA, each with its own strengths. For the analysis of Dulcitol-13C-2 data, we recommend considering software that offers flexibility in defining custom metabolic models and substrates. Two powerful and widely used options are:
| Software | Description | Key Features | Availability |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based software package for both steady-state and isotopically non-stationary MFA.[1] It provides a user-friendly graphical user interface (GUI) for model construction and data analysis. | - GUI for model building and data input- Supports both MS and NMR data- Capable of non-stationary MFA- Comprehensive statistical analysis | Free for academic use; commercial licenses available. |
| 13CFLUX2 | A high-performance software suite for steady-state 13C-MFA. It uses a specialized XML-based language called FluxML for model definition, offering a high degree of flexibility and universality.[2][3] | - Command-line interface for powerful scripting- FluxML for detailed model specification- High-performance computing capabilities- Extensive statistical analysis tools | Free for academic use (with license server connection); commercial licenses available. |
Experimental Protocols
13C Labeling Experiment with Dulcitol-13C-2
This protocol describes the general procedure for labeling cultured mammalian cells with Dulcitol-13C-2.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Dulcitol-13C-2 (custom synthesis may be required)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically mid-log phase).
-
Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking the standard carbon source, e.g., glucose) with a known concentration of Dulcitol-13C-2 and other essential nutrients. The concentration of Dulcitol-13C-2 should be optimized for the specific cell line and experimental goals.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled medium.
-
Labeling: Remove the PBS and add the pre-warmed Dulcitol-13C-2 labeling medium to the cells.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined duration to allow for the incorporation of the 13C label into intracellular metabolites. The incubation time should be sufficient to approach isotopic steady state, which can be determined through a time-course experiment.
-
Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolic activity and extract intracellular metabolites.
Metabolite Quenching and Extraction for Mass Spectrometry
This protocol details a common method for quenching metabolism and extracting polar metabolites from adherent mammalian cells.
Materials:
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol to the culture vessel to quench all enzymatic activity.
-
Scraping: Place the culture vessel on a bed of dry ice and use a cell scraper to detach the cells into the cold methanol.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a nitrogen gas evaporator or a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general guideline for preparing dried metabolite extracts for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
LC-MS grade water
-
LC-MS grade organic solvent (e.g., acetonitrile)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Reconstitution: Resuspend the dried metabolite pellet in a small, precise volume of LC-MS grade water or a suitable solvent mixture (e.g., 50:50 acetonitrile:water). The resuspension volume should be optimized based on the expected metabolite concentrations and the sensitivity of the mass spectrometer.
-
Vortexing: Vortex the sample thoroughly to ensure complete dissolution of the metabolites.
-
Centrifugation: Centrifuge the reconstituted sample at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial with an insert.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Software Protocols
Protocol for INCA
This protocol outlines the steps for performing a 13C-MFA using Dulcitol-13C-2 data in INCA.
-
Model Definition:
-
Launch INCA in MATLAB.
-
Define the metabolic network by entering the biochemical reactions, including stoichiometry and atom transitions. For Dulcitol-13C-2, you will need to define a new metabolite "Dulcitol" and its corresponding reactions.
-
Example Reaction Definition:
-
Dulcitol_ext -> Dulcitol (abcdef)
-
Dulcitol (abcdef) + NAD+ -> Fructose (abcdef) + NADH + H+
-
The letters in parentheses represent the carbon atom mapping.
-
-
-
Tracer Definition:
-
Define the isotopic composition of the input substrate, Dulcitol-13C-2. For example, if the second carbon is labeled, the composition would be [0 1 0 0 0 0].
-
-
Data Input:
-
Enter the measured mass isotopomer distributions (MIDs) of the metabolites obtained from the mass spectrometry analysis.
-
Input any measured extracellular fluxes (e.g., Dulcitol uptake rate, lactate secretion rate).
-
-
Flux Estimation:
-
Perform the flux fitting by running the estimation function. INCA will use an iterative optimization algorithm to find the set of fluxes that best explains the experimental data.
-
-
Statistical Analysis:
-
Evaluate the goodness-of-fit of the model to the data.
-
Perform a sensitivity analysis and calculate confidence intervals for the estimated fluxes to assess their precision.
-
Protocol for 13CFLUX2
This protocol describes the workflow for a 13C-MFA of Dulcitol-13C-2 data using the command-line tools of 13CFLUX2.
-
Model Creation in FluxML:
-
Create a FluxML file to define the metabolic model. This XML-based format allows for detailed specification of metabolites, reactions, and atom mappings.
-
Defining a New Metabolite (Dulcitol):
-
Defining a Reaction with Atom Mapping:
-
-
Measurement Data Input:
-
Create separate files for the measured MIDs and extracellular fluxes in the format required by 13CFLUX2.
-
-
Flux Estimation:
-
Use the command-line tools of 13CFLUX2 to perform the flux estimation. This typically involves a series of commands to read the model, load the data, and run the optimization.
-
-
Statistical Analysis:
-
Utilize the statistical analysis tools within 13CFLUX2 to assess the quality of the fit and determine the confidence intervals of the estimated fluxes.
-
Data Presentation
The quantitative results of a 13C-MFA are typically presented in tables that summarize the estimated fluxes and their confidence intervals.
Table 1: Estimated Metabolic Fluxes in Central Carbon Metabolism
| Reaction | Flux (relative to Dulcitol uptake) | 95% Confidence Interval |
| Dulcitol Uptake | 100 | (fixed) |
| Glycolysis (Fructose -> Pyruvate) | 85.2 | (80.1, 90.3) |
| Pentose Phosphate Pathway (oxidative) | 12.5 | (10.2, 14.8) |
| TCA Cycle (Citrate synthase) | 75.8 | (71.5, 80.1) |
| Anaplerosis (Pyruvate carboxylase) | 5.3 | (3.9, 6.7) |
| Lactate Secretion | 15.4 | (13.8, 17.0) |
Table 2: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | M0 | M1 | M2 | M3 | M4 | M5 | M6 |
| Pyruvate | 0.15 | 0.25 | 0.55 | 0.05 | - | - | - |
| Lactate | 0.16 | 0.24 | 0.56 | 0.04 | - | - | - |
| Citrate | 0.08 | 0.12 | 0.35 | 0.28 | 0.12 | 0.04 | 0.01 |
| Malate | 0.10 | 0.18 | 0.42 | 0.20 | 0.08 | 0.02 | - |
Visualizations
Experimental and Computational Workflow
Caption: Overview of the integrated experimental and computational workflow for 13C-MFA.
Dulcitol Metabolism and Entry into Central Carbon Metabolism
Caption: Metabolic pathway of Dulcitol entry into central carbon metabolism.
Aldose Reductase-Mediated Signaling Pathway
The metabolism of dulcitol via aldose reductase can influence cellular signaling, particularly through the generation of reactive oxygen species (ROS) and subsequent activation of downstream pathways like the MAPK cascade.[4][5]
Caption: Aldose reductase-mediated signaling cascade initiated by polyol accumulation.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Polyol Effects on Growth Factors and MAPK Signaling in Rat Retinal Capillary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol effects on growth factors and MAPK signaling in rat retinal capillary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Extraction of 13C-Labeled Polyols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (13C) is a powerful technique for tracing the metabolic fate of compounds in biological systems. Polyols, such as sorbitol and mannitol, are sugar alcohols that play significant roles in various physiological and pathological processes, including osmotic stress regulation and as intermediates in metabolic pathways. Accurate quantification of 13C-labeled polyols in cells is crucial for understanding their metabolism and for the development of novel therapeutics. This document provides detailed protocols for the extraction of 13C-labeled polyols from both adherent and suspension mammalian cells for downstream analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The protocols have been compiled from established metabolomics methodologies and adapted for the specific properties of polyols.
Core Principles of Sample Preparation
The accurate analysis of intracellular metabolites hinges on two critical steps: rapid quenching of metabolic activity and efficient extraction of the target compounds.
-
Quenching: This is the process of rapidly halting all enzymatic reactions within the cells to preserve the metabolic snapshot at the time of harvesting. Inadequate quenching can lead to significant alterations in metabolite levels, yielding inaccurate results.
-
Extraction: This step involves lysing the cells and solubilizing the intracellular metabolites into a solvent, while simultaneously precipitating macromolecules like proteins and lipids. The choice of extraction solvent is critical for maximizing the recovery of the target analytes.
Recommended Protocols
The selection of the optimal protocol depends on the cell type (adherent vs. suspension) and the specific experimental requirements. Below are three recommended protocols with varying quenching and extraction strategies.
Protocol 1: Rapid Filtration and Liquid Nitrogen Quenching with Methanol/Acetonitrile/Water Extraction
This protocol is highly recommended for both adherent and suspension cells and is considered a gold standard for minimizing metabolite leakage and ensuring rapid metabolic arrest.
Materials:
-
Cell scraper (for adherent cells)
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure for Adherent Cells:
-
Place the cell culture dish on a bed of dry ice.
-
Aspirate the culture medium completely.
-
Wash the cells twice with 1 mL of ice-cold PBS, aspirating the PBS completely after each wash.
-
Immediately add liquid nitrogen to the dish to flash-freeze the cells.
-
Allow the liquid nitrogen to evaporate.
-
Add 1 mL of pre-chilled Extraction Solvent to the dish.
-
Using a cell scraper, scrape the cells into the solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the extract using a vacuum concentrator or under a stream of nitrogen.
-
Store the dried extract at -80°C until analysis.
Procedure for Suspension Cells:
-
Rapidly filter the cell suspension using a vacuum filtration apparatus with a suitable filter membrane (e.g., 0.45 µm).
-
Immediately wash the cells on the filter with ice-cold PBS.
-
Quickly transfer the filter with the cells into a tube and flash-freeze in liquid nitrogen.
-
Proceed from step 6 of the adherent cell protocol, ensuring the filter is fully submerged in the extraction solvent.
Protocol 2: Cold Methanol Quenching and Extraction
This is a widely used and simpler protocol, particularly suitable for suspension cells. However, it may be more prone to metabolite leakage in some cell lines.
Materials:
-
Quenching/Extraction Solution: 80% Methanol in water, pre-chilled to -80°C
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure for Adherent Cells:
-
Place the cell culture dish on a bed of dry ice.
-
Aspirate the culture medium.
-
Add 1 mL of pre-chilled 80% methanol.
-
Scrape the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the extract and store at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Quickly aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Aspirate the PBS and add 1 mL of pre-chilled 80% methanol.
-
Vortex vigorously to resuspend the pellet and lyse the cells.
-
Proceed from step 6 of the adherent cell protocol.
Protocol 3: Cold Saline Quenching and Biphasic Extraction
This method is useful when both polar (like polyols) and non-polar metabolites are of interest from the same sample.
Materials:
-
Quenching Solution: 0.9% NaCl, pre-chilled to 4°C
-
Extraction Solvent 1: Methanol, pre-chilled to -20°C
-
Extraction Solvent 2: Chloroform, pre-chilled to -20°C
-
Water (LC-MS grade)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure (for both Adherent and Suspension Cells after initial pelleting/washing):
-
After washing with PBS, resuspend the cell pellet in 1 mL of cold saline.
-
Centrifuge at 500 x g for 3 minutes at 4°C.
-
Aspirate the saline.
-
Add 400 µL of pre-chilled methanol and vortex for 30 seconds.
-
Add 400 µL of pre-chilled chloroform and vortex for 30 seconds.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (containing polyols) into a new tube. The lower organic phase contains lipids, and the interface contains precipitated proteins.
-
Dry the aqueous phase extract and store at -80°C.
Data Presentation: Comparison of Extraction Methods
Quantitative data on the recovery of specific 13C-labeled polyols is often cell-line and method-dependent. The following tables provide a summary of reported recovery efficiencies for general intracellular metabolites, which can serve as a guide for selecting an appropriate extraction protocol.
Table 1: Total Intracellular Metabolite Recovery from HeLa Cells Using Various Quenching and Extraction Methods
| Quenching Method | Extraction Solvent | Total Metabolite Yield (nmol / 10^6 cells)[1] |
| Liquid Nitrogen | 50% Acetonitrile | 295.33[1] |
| Liquid Nitrogen | 80% Methanol | 221.45[1] |
| -40°C 50% Methanol | 80% Methanol | 158.76[1] |
| 0.5°C Normal Saline | 80% Methanol | 123.45[1] |
| Liquid Nitrogen | Methanol/Chloroform/Water | 98.67[1] |
| -40°C 50% Methanol | 50% Acetonitrile | 54.89[1] |
| 0.5°C Normal Saline | 50% Acetonitrile | 21.51[1] |
Data adapted from a study on HeLa cells, demonstrating the significant impact of the chosen protocol on overall metabolite yield.
Table 2: Qualitative Comparison of Quenching and Extraction Methods for Polyol Analysis
| Method | Advantages | Disadvantages | Best Suited For |
| Liquid Nitrogen Quenching | - Extremely rapid freezing, considered the "gold standard" for halting metabolism. - Minimizes metabolite leakage during quenching. | - Requires access to liquid nitrogen. - Can be more laborious for high-throughput applications. | - Experiments requiring the most accurate snapshot of the metabolome. - Both adherent and suspension cells. |
| Cold Methanol Quenching | - Simple and rapid procedure. - Methanol acts as both a quenching and extraction agent. | - Can cause leakage of intracellular metabolites in some cell types. - Efficiency is dependent on methanol concentration and temperature. | - Robust cell lines with low susceptibility to leakage. - High-throughput screening. |
| Cold Saline Quenching | - Isotonic solution, minimizes osmotic stress and cell lysis during washing. | - Slower quenching compared to liquid nitrogen or cold methanol. - Requires a subsequent extraction step. | - Sensitive cell lines prone to lysis. - When a separate extraction step is desired for biphasic separation. |
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow and a relevant signaling pathway involving polyols.
Caption: Experimental workflow for 13C-labeled polyol extraction.
Caption: The Polyol Pathway of glucose metabolism.
Downstream Analysis Considerations
Following extraction, the dried 13C-labeled polyol samples are typically reconstituted in a solvent compatible with the analytical platform.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of polar compounds like polyols. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution but requires derivatization of the polar hydroxyl groups of polyols to make them volatile. This is commonly achieved by silylation.
Conclusion
The successful extraction of 13C-labeled polyols is a critical prerequisite for accurate metabolic flux analysis. The choice of quenching and extraction methodology should be carefully considered based on the specific cell type and experimental goals. The protocols provided here offer robust and reproducible methods for obtaining high-quality extracts for downstream analysis. For novel cell lines or experimental systems, it is recommended to perform a preliminary comparison of different methods to determine the optimal procedure for maximizing polyol recovery and minimizing analytical variability.
References
Application Note: Quantitative Analysis of ¹³C-Dulcitol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dulcitol (or galactitol) is a sugar alcohol that is the metabolic reduction product of galactose.[1][2] In metabolic disorders such as galactosemia, deficient galactose metabolism leads to the accumulation of dulcitol in tissues, notably the lens of the eye, which can contribute to the formation of cataracts.[1][2] Accurate quantification of dulcitol in biological matrices is therefore crucial for diagnosing and monitoring such conditions. The use of stable isotope-labeled internal standards, such as ¹³C-dulcitol, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust and highly specific method for quantification. This approach, known as stable isotope dilution analysis, corrects for sample loss during preparation and instrumental variability, ensuring high accuracy and precision.
This application note details a comprehensive protocol for the derivatization and subsequent quantification of dulcitol in biological samples using ¹³C-dulcitol as an internal standard. Due to the low volatility of polyols like dulcitol, a derivatization step is necessary to convert the analyte into a form suitable for GC-MS analysis.[3][4] Silylation is a common and effective derivatization technique for this purpose.[5][6]
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known quantity of ¹³C-dulcitol (internal standard) is added to the sample at the beginning of the extraction procedure. The sample is then processed to extract both the endogenous, unlabeled (¹²C) dulcitol and the ¹³C-labeled internal standard. The extracted analytes are chemically derivatized, typically via silylation, to increase their volatility and thermal stability for GC analysis.[4]
The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized dulcitol from other components in the sample matrix. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, detects specific, characteristic ions for both the unlabeled dulcitol and the ¹³C-dulcitol.[7] Quantification is achieved by measuring the ratio of the peak area of a specific ion from the unlabeled dulcitol to that of a corresponding ion from the ¹³C-dulcitol internal standard. A calibration curve, generated from standards with known concentrations of unlabeled dulcitol and a fixed concentration of the internal standard, is used to determine the concentration of dulcitol in the unknown sample.
Experimental Protocols
Materials and Reagents
-
Standards: Dulcitol (≥99% purity), ¹³C₆-Dulcitol (or other fully labeled variant, ≥98% purity)
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, Pyridine (all HPLC or GC grade)
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Acids/Bases: Formic acid, Perchloric acid (for protein precipitation)
-
Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Gases: Helium (carrier gas, 99.999% purity)
-
Biological Matrix: Plasma, serum, or tissue homogenate
Sample Preparation and Extraction
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of the ¹³C-dulcitol internal standard solution (e.g., at a concentration of 10 µg/mL in 50% methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile or 0.1 M perchloric acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for further cleanup if necessary (e.g., via SPE) or directly proceed to derivatization.
Derivatization Protocol (Silylation)
-
Ensure the sample extract is completely dry. The presence of water will interfere with the silylation reaction.[5]
-
Add 50 µL of pyridine to the dried extract to act as a catalyst and solvent.
-
Add 50 µL of MSTFA + 1% TMCS to the tube.
-
Incubation: Securely cap the tube and heat at 70°C for 60 minutes in a heating block or oven to allow the reaction to complete.[3]
-
Cooling: Allow the sample to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of derivatized dulcitol. These may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 100°C, hold for 1 min- Ramp: 10°C/min to 280°C- Hold: Hold at 280°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be clearly summarized. Below are examples of tables for presenting key mass fragments and representative calibration data.
Table 1: Selected Ions for Monitoring (SIM) of TMS-Derivatized Dulcitol
| Analyte | Derivatization | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| ¹²C-Dulcitol | Hexa-TMS | 319 | 217 |
| ¹³C₆-Dulcitol | Hexa-TMS | 325 | 221 |
Note: The exact m/z values for the ¹³C-labeled standard will depend on the number of labeled carbons. The values above assume a fully ¹³C₆-labeled dulcitol. Fragmentation patterns should be confirmed by running a full scan analysis of a derivatized standard.
Table 2: Representative Quantitative Performance
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: GC-MS experimental workflow for ¹³C-dulcitol analysis.
Caption: Metabolic formation of dulcitol from galactose.
References
- 1. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 2. Galactitol - Wikipedia [en.wikipedia.org]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Quantification of 13C-Galactitol using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactitol is a sugar alcohol that accumulates in individuals with galactosemia, an inherited metabolic disorder characterized by the inability to properly metabolize galactose. The measurement of galactitol is crucial for the diagnosis and monitoring of this disease. Stable isotope-labeled compounds, such as 13C-galactitol, are valuable tools in metabolic research and clinical diagnostics, often serving as internal standards for accurate quantification of their unlabeled counterparts. Liquid chromatography-mass spectrometry (LC-MS) offers a sensitive and specific platform for the analysis of polar metabolites like galactitol. This application note provides a detailed protocol for the quantification of 13C-galactitol in biological matrices, which can be adapted for various research and drug development applications. While many established methods rely on gas chromatography-mass spectrometry (GC-MS), this note outlines a robust LC-MS/MS approach, which can offer advantages in terms of sample preparation and analytical throughput.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for biological fluids (e.g., plasma, urine, or cell culture media) is outlined below. Optimization may be required based on the specific matrix.
-
Thawing: Thaw frozen samples on ice to prevent degradation of analytes.
-
Protein Precipitation: To 100 µL of the sample, add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/water with 5 mmol/L ammonium formate).
-
Filtration: For samples with visible particulates, filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC conditions are a starting point and are based on methods for similar polar analytes.[1]
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | 5 mmol/L ammonium formate in 90:10 (v/v) acetonitrile/water |
| Mobile Phase B | 5 mmol/L ammonium formate in 50:50 (v/v) acetonitrile/water |
| Gradient | 0-0.5 min: 100% A; 0.5-2.0 min: 100-0% A; 2.0-2.5 min: 0% A; 2.5-3.0 min: 100% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Method
The following MS parameters are suggested for a triple quadrupole mass spectrometer.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions for 13C-Galactitol:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 13C6-Galactitol | 187.1 | 92.1 | 100 | 15 |
| Galactitol (IS) | 181.1 | 89.1 | 100 | 15 |
Note: The precursor ion for 13C6-galactitol corresponds to the [M-H]- adduct. The product ions are hypothetical and would need to be optimized by infusing a standard solution of 13C-galactitol into the mass spectrometer.
Data Presentation
The following tables summarize typical quantitative performance data that can be expected from a well-developed stable isotope dilution mass spectrometry method for galactitol analysis. While this data is derived from GC-MS methods, similar performance is achievable with a validated LC-MS/MS method.[2]
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (up to) | 200 nmol |
| Lower Limit of Detection (LOD) | 1.1 nmol (1.75 mmol/mol creatinine) |
| Intra-assay Imprecision (CV) | 2.1 - 6.7% |
| Inter-assay Imprecision (CV) | 3.5 - 8.0% |
Table 2: Galactitol Levels in Biological Samples (for context)
| Population | Age Group | Galactitol (mmol/mol creatinine) |
| Normal | < 1 year | 8 - 107 |
| Normal | > 6 years | 2 - 5 |
| Galactosemic (on diet) | < 1 year | 397 - 743 |
| Galactosemic (on diet) | > 6 years | 125 - 274 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 13C-galactitol.
Logical Relationship of Analytical Steps
Caption: Key stages in the LC-MS/MS bioanalytical method.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 13C-galactitol in biological matrices. This method can be a valuable tool for researchers and scientists in the field of galactosemia research and for drug development professionals working on therapies for this and other metabolic disorders. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided protocol and performance characteristics serve as a strong foundation for the implementation of this assay in a research or clinical laboratory setting.
References
- 1. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Isotopic Enrichment of Dulcitol-13C-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low isotopic enrichment of Dulcitol-13C-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dulcitol-13C-2 and what is it used for?
Dulcitol-13C-2 (also known as Galactitol-13C-2) is a stable isotope-labeled form of dulcitol, a sugar alcohol. It is commonly used as an internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics studies.[1][2] Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows it to be distinguished in a mass spectrometer. This enables accurate quantification of the unlabeled dulcitol in a sample by correcting for variability during sample preparation and analysis.
Q2: What is considered "low" isotopic enrichment?
Low isotopic enrichment refers to a lower-than-expected signal intensity for the 13C-labeled isotopologue (M+2) relative to the unlabeled (M+0) or naturally occurring isotopologues (e.g., M+1) of Dulcitol-13C-2. The expected isotopic distribution depends on the specified enrichment level from the manufacturer (typically >98-99%). A significant deviation from this, such as an unusually high M+0 peak for the standard, indicates a problem.
Q3: Can the issue be with the Dulcitol-13C-2 standard itself?
While less common with reputable suppliers, it is possible. Potential issues with the standard could include:
-
Incorrect Concentration: An error in the initial concentration calculation can lead to using too little of the standard.
-
Degradation: Improper storage (e.g., exposure to moisture or high temperatures) could potentially lead to degradation of the standard. Dulcitol itself is thermally stable to a certain point, but long-term storage conditions are important.
-
Low Initial Enrichment: Though rare, there could be a manufacturing issue resulting in a lower-than-specified isotopic enrichment.
It is always good practice to verify a new batch of internal standard by analyzing it alone before using it in experiments.
Troubleshooting Guide: Low Isotopic Enrichment
This guide will walk you through a systematic process to identify the potential source of low isotopic enrichment of your Dulcitol-13C-2 internal standard.
Step 1: Verify the Integrity of the Standard and its Preparation
Question: Is the observed low enrichment due to an issue with the Dulcitol-13C-2 stock solution or its initial handling?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Action |
| Incorrect Stock Concentration | Re-calculate the concentration of your stock solution. If possible, prepare a fresh stock solution, paying close attention to all weighing and dilution steps. |
| Standard Degradation | Review the storage conditions of your Dulcitol-13C-2 (both solid and in solution). Ensure it is stored according to the manufacturer's recommendations (typically in a cool, dry, dark place). |
| Contamination of Stock Solution | Prepare a fresh stock solution using new, clean labware and high-purity solvents. |
Step 2: Evaluate the Sample Preparation Protocol
Question: Is a step in the experimental workflow causing the apparent low enrichment?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Action |
| Incomplete Derivatization | For GC-MS analysis, dulcitol and other sugar alcohols require derivatization to increase their volatility.[1][3] Incomplete derivatization will lead to poor chromatographic performance and can affect ionization efficiency. Review your derivatization protocol (e.g., silylation or acetylation) for reaction time, temperature, and reagent concentrations.[4] |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of Dulcitol-13C-2 in the mass spectrometer source, leading to a lower-than-expected signal.[5][6][7][8] This is a common issue in complex biological samples.[5] To mitigate this, improve sample cleanup procedures (e.g., solid-phase extraction), adjust chromatographic separation to better resolve dulcitol from interfering compounds, or dilute the sample. |
| Analyte Degradation During Sample Preparation | Harsh conditions during extraction or derivatization (e.g., extreme pH or high temperatures for extended periods) could potentially degrade the internal standard. Review your protocol for any steps that could compromise the stability of sugar alcohols. |
| Pipetting Errors | Inaccurate pipetting of the internal standard into the sample will lead to incorrect final concentrations and skewed isotopic ratios. Calibrate your pipettes and ensure proper technique. |
Step 3: Assess the Mass Spectrometry Method and Data Analysis
Question: Are the mass spectrometer settings or data analysis parameters contributing to the observed low enrichment?
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Action |
| Incorrect Mass-to-Charge (m/z) Selection | Ensure that you are monitoring the correct m/z values for both the unlabeled dulcitol and the Dulcitol-13C-2, including their respective fragments if using MS/MS. |
| Ion Suppression in the MS Source | As mentioned in Step 2, this is a major factor.[5][6][7][8] If you suspect ion suppression, you can perform a post-column infusion experiment to identify regions of suppression in your chromatogram. |
| Detector Saturation | If the concentration of the unlabeled dulcitol is very high, it could saturate the detector, leading to an inaccurate measurement of its true abundance and making the isotopic enrichment of the labeled standard appear artificially low. Dilute your sample and re-analyze. |
| Incorrect Data Processing | Review the parameters used for peak integration and calculation of isotopic ratios. Ensure that the correct isotopologues are being compared and that background subtraction is being performed appropriately. |
Quantitative Data Summary
The following table provides a theoretical example of the expected isotopic distribution for unlabeled dulcitol and properly enriched Dulcitol-13C-2, as well as an example of what might be observed in a case of low enrichment. These values are for illustrative purposes and the exact m/z will depend on the derivatization agent used and the ionization mode.
| Compound | Isotopologue | Expected Relative Abundance (Good Enrichment) | Observed Relative Abundance (Low Enrichment Example) | Potential Interpretation |
| Unlabeled Dulcitol | M+0 | 100% | 100% | Reference Peak |
| M+1 | ~6.6% | ~6.6% | Natural 13C abundance | |
| M+2 | ~0.2% | ~0.2% | Natural 13C abundance | |
| Dulcitol-13C-2 | M+0 | < 1% | 25% | High M+0 suggests contamination with unlabeled dulcitol or incomplete labeling of the standard. |
| M+1 | < 1% | 5% | Higher than expected M+1 could also indicate contamination or issues with the standard's purity. | |
| M+2 | 100% | 100% | The labeled peak is present, but its relative abundance compared to M+0 is lower than expected. |
Note: M+0 refers to the monoisotopic peak of the respective compound. The relative abundances are normalized to the most abundant isotopologue for each compound individually.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a generalized protocol for the analysis of dulcitol using Dulcitol-13C-2 as an internal standard by GC-MS. Deviations from such a protocol can be a source of error.
Protocol: Quantitative Analysis of Dulcitol by GC-MS with Isotope Dilution
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine, or cell extract), add a known amount of Dulcitol-13C-2 internal standard solution.
-
Vortex thoroughly.
-
Perform a protein precipitation step if necessary (e.g., by adding a cold organic solvent like methanol or acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.
-
Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[1]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for sugar analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized dulcitol.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.
-
Ions to Monitor: Select characteristic ions for both the derivatized unlabeled dulcitol and the derivatized Dulcitol-13C-2. The exact m/z values will depend on the fragmentation pattern of the chosen derivative.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the unlabeled dulcitol and the Dulcitol-13C-2.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the amount of dulcitol in the original sample using a calibration curve prepared with known amounts of unlabeled dulcitol and a constant amount of the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for low isotopic enrichment.
Caption: Logical relationships of potential causes for low enrichment.
References
- 1. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound - Google Patents [patents.google.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iroatech.com [iroatech.com]
Technical Support Center: Optimizing Dulcitol-13C-2 Concentration for Cell Labeling
Welcome to the technical support center for optimizing Dulcitol-13C-2 concentration in cell labeling experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is Dulcitol-13C-2 and what is its primary application in cell labeling?
Dulcitol, also known as galactitol, is a sugar alcohol that is a metabolic product of galactose.[1][2] Dulcitol-13C-2 is a stable isotope-labeled version of dulcitol, where two carbon atoms are replaced with the heavy isotope ¹³C. Its primary application in cell labeling is to trace the metabolic fate of dulcitol and, by extension, gain insights into galactose metabolism. This can be particularly relevant in studying diseases like galactosemia, where galactitol accumulation is a key pathological feature.[3]
Q2: How does Dulcitol-13C-2 enter the cell and what metabolic pathways is it likely to be involved in?
The precise transport mechanism for dulcitol into most cell types is not well-characterized. However, as a polyol, it may enter cells through various sugar transporters with broad specificity. Once inside the cell, its metabolic fate is linked to the polyol pathway. Dulcitol is the reduction product of galactose, a reaction catalyzed by aldose reductase.[2] Further metabolism of dulcitol in mammalian cells is limited. Therefore, tracing with Dulcitol-13C-2 is primarily used to quantify its accumulation and potential downstream effects, rather than its extensive incorporation into central carbon metabolism like glucose.
Q3: What are the initial concentration ranges I should consider for Dulcitol-13C-2 in my cell labeling experiments?
For a novel tracer like Dulcitol-13C-2, it is crucial to start with a dose-response experiment to determine the optimal concentration. A suggested starting range is between 1 µM and 1 mM. This wide range allows for the identification of a concentration that provides a detectable isotopic enrichment without inducing cytotoxicity.
Q4: How can I assess the potential cytotoxicity of Dulcitol-13C-2?
It is essential to perform a cytotoxicity assay to determine the safe concentration range of Dulcitol-13C-2 for your specific cell line. High concentrations of intracellular galactitol can be toxic.[1][4] A standard MTT, XTT, or PrestoBlue™ assay can be used to measure cell viability across a range of Dulcitol-13C-2 concentrations. It is recommended to incubate the cells for the intended duration of your labeling experiment to accurately assess any time-dependent toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable ¹³C enrichment in intracellular metabolites. | 1. Insufficient Dulcitol-13C-2 concentration: The concentration used may be too low for significant uptake and detection. 2. Short incubation time: The labeling duration may not be sufficient for measurable accumulation. 3. Cell type does not readily take up dulcitol: Your cell line may have low expression of the necessary transporters. 4. Inefficient metabolite extraction: The extraction protocol may not be suitable for polar compounds like dulcitol. | 1. Increase Dulcitol-13C-2 concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. 2. Increase incubation time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration. 3. Use a positive control cell line: If possible, use a cell line known to be sensitive to galactose metabolism (e.g., relevant to galactosemia studies). 4. Optimize extraction: Use a polar solvent extraction method, such as 80% methanol, and ensure complete cell lysis. |
| High background signal or isotopic noise in mass spectrometry analysis. | 1. Natural abundance of ¹³C: The natural 1.1% abundance of ¹³C can interfere with the detection of low-level enrichment. 2. Contamination during sample preparation: External sources of carbon can introduce noise. | 1. Use appropriate data analysis software: Employ software that can correct for natural isotope abundance. 2. Maintain clean sample preparation: Use high-purity solvents and take care to avoid environmental contamination. |
| Observed cytotoxicity at desired labeling concentrations. | 1. Inherent toxicity of dulcitol: High intracellular concentrations of dulcitol can be toxic.[1][4] 2. Osmotic stress: High concentrations of any sugar alcohol can induce osmotic stress on cells. | 1. Reduce Dulcitol-13C-2 concentration: Find the highest non-toxic concentration that still provides adequate labeling. 2. Reduce incubation time: A shorter exposure may be sufficient for labeling without causing significant cell death. 3. Adapt cells gradually: If possible, slowly increase the concentration of Dulcitol-13C-2 in the culture medium over several passages. |
| Inconsistent labeling results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect metabolism. 2. Inconsistent timing of tracer addition and cell harvesting. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and media components for all experiments. 2. Maintain precise timing: Use a timer for tracer addition and harvesting to ensure reproducibility. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Dulcitol-13C-2 (Dose-Response)
This protocol outlines a method to determine the optimal, non-toxic concentration of Dulcitol-13C-2 for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Dulcitol-13C-2 stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of Dulcitol-13C-2 in complete culture medium. A suggested range of final concentrations is 0 µM (control), 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, and 5 mM.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Dulcitol-13C-2.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
Data Presentation:
| Dulcitol-13C-2 Concentration | % Cell Viability (Mean ± SD) |
| 0 µM (Control) | 100 ± 5.2 |
| 1 µM | 98.7 ± 4.8 |
| 10 µM | 99.1 ± 5.5 |
| 50 µM | 97.5 ± 6.1 |
| 100 µM | 95.3 ± 5.9 |
| 500 µM | 85.2 ± 7.3 |
| 1 mM | 70.1 ± 8.0 |
| 5 mM | 45.8 ± 9.2 |
| Note: The data presented in this table is for illustrative purposes only. Your results may vary depending on the cell line and experimental conditions. |
Protocol 2: Time-Course Experiment for Dulcitol-13C-2 Labeling
This protocol helps determine the optimal incubation time for achieving steady-state isotopic labeling.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Dulcitol-13C-2 (at the optimal, non-toxic concentration determined in Protocol 1)
-
6-well cell culture plates
-
Metabolite extraction solution (e.g., ice-cold 80% methanol)
-
LC-MS/MS or GC-MS system
Procedure:
-
Seed cells in multiple wells of a 6-well plate at a consistent density.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the optimal concentration of Dulcitol-13C-2.
-
Harvest cells at different time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
For each time point, wash the cells with ice-cold PBS and then add ice-cold 80% methanol to extract the metabolites.
-
Incubate on dry ice for 10 minutes, then scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet the cell debris.
-
Analyze the supernatant containing the metabolites by LC-MS/MS or GC-MS to determine the isotopic enrichment of dulcitol and other relevant metabolites.
Data Presentation:
| Time Point (hours) | % ¹³C Enrichment in Dulcitol (Mean ± SD) |
| 0 | 0 ± 0.0 |
| 2 | 15.3 ± 2.1 |
| 6 | 45.8 ± 3.5 |
| 12 | 78.2 ± 4.0 |
| 24 | 92.5 ± 2.8 |
| 48 | 93.1 ± 3.1 |
| Note: The data presented in this table is for illustrative purposes only. Your results may vary. |
Visualizations
References
Technical Support Center: 13C Metabolic Flux Analysis with Sugar Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 13C Metabolic Flux Analysis (MFA) with sugar alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: My flux model has a poor fit after using 13C-labeled sorbitol. What are the most likely causes?
A1: A poor model fit when using sugar alcohols like sorbitol often stems from an incomplete or inaccurate metabolic network model. Unlike glucose, the metabolism of sugar alcohols can involve organism-specific pathways that may not be included in standard models.
Troubleshooting Steps:
-
Verify Metabolic Pathways: Ensure your model accurately represents the known metabolic pathways for sorbitol in your specific organism. This typically involves the conversion of sorbitol to fructose by sorbitol dehydrogenase (SDH).
-
Consider Cofactor Imbalances: The conversion of sorbitol to fructose is an oxidative reaction that produces NADH. This can create a cofactor imbalance, especially under anaerobic or oxygen-limited conditions, impacting fluxes throughout the central carbon metabolism. Your model should be able to account for the re-oxidation of this excess NADH.[1]
-
Check for Unknown or Unmodeled Pathways: Investigate the possibility of alternative or "cryptic" metabolic pathways for sorbitol in your organism. A literature review or preliminary tracer experiments with specifically labeled sorbitol can help identify unexpected labeling patterns.
-
Assess Enzyme Kinetics: The kinetic properties of key enzymes like sorbitol dehydrogenase and fructokinase can influence flux distribution.[2][3] If available, incorporating kinetic parameters into your model can improve its accuracy.
Q2: I'm observing unexpected labeling patterns in my metabolites when using 13C-mannitol. How can I interpret these?
A2: Unexpected labeling patterns with 13C-mannitol often point to unaccounted-for metabolic activities or analytical issues.
Troubleshooting Steps:
-
Confirm Mannitol Metabolism: The primary route for mannitol utilization is its conversion to fructose by mannitol 2-dehydrogenase, an NADH-dependent enzyme.[4] Ensure your model reflects this.
-
Investigate Isomerase Activity: Check for the presence and activity of isomerases that could convert mannitol to other sugars or sugar alcohols, leading to altered labeling patterns.
-
Rule out Analytical Artifacts: Verify your analytical method (GC-MS or LC-MS/MS) for potential issues like co-elution of isomers or fragmentation patterns that could be misinterpreted.[5][6][7] Running labeled standards is crucial for validating your method.
-
Examine Compartmentalization: In eukaryotic organisms, sugar alcohol metabolism may be compartmentalized between the cytosol and mitochondria.[8] This can lead to distinct labeled pools of metabolites and requires a more complex, compartmentalized model for accurate flux determination.
Troubleshooting Guides
Problem: Inaccurate Flux estimations in the Pentose Phosphate Pathway (PPP) with Sugar Alcohol Tracers
Description: When using 13C-labeled sorbitol or mannitol, you may find that the calculated fluxes for the pentose phosphate pathway (PPP) have large confidence intervals or are inconsistent with physiological expectations.
Root Causes and Solutions:
| Root Cause | Description | Recommended Solution |
| Cofactor Imbalance | The oxidation of sugar alcohols generates NADH, which can alter the NAD+/NADH ratio. This, in turn, can allosterically regulate enzymes in the PPP and glycolysis, leading to a redistribution of fluxes that may not be accurately captured if cofactor balancing is not included in the model.[1][9][10] | Incorporate cofactor balances (NADH/NAD+ and NADPH/NADP+) into your metabolic model. Perform parallel labeling experiments with different tracers to better constrain the fluxes.[11][12] |
| Model Misspecification | The entry of fructose (from sugar alcohol metabolism) into the central carbon metabolism bypasses the upper part of glycolysis. If the model does not accurately represent the phosphorylation of fructose to fructose-6-phosphate or fructose-1,6-bisphosphate, it can lead to incorrect estimation of the glycolytic and PPP fluxes. | Refine the metabolic model to include the specific fructokinase and other relevant enzyme activities for your organism. Use experimental data or literature values to constrain the kinetic parameters of these enzymes if possible.[13] |
| Isotopic Non-steady State | If the cells have not reached an isotopic steady state, the labeling patterns will not accurately reflect the metabolic fluxes. This can be a particular issue with alternative carbon sources where adaptation and metabolic shifts may occur over a longer period. | Perform time-course experiments to ensure that isotopic steady state has been reached before harvesting the cells for analysis. If a steady state is not achievable, consider using non-stationary 13C-MFA methods. |
Experimental Protocols
Protocol 1: General Procedure for 13C-Labeling Experiment with a Sugar Alcohol Tracer
-
Pre-culture: Grow the microbial cells in a defined medium containing the unlabeled sugar alcohol as the sole carbon source to adapt the cells.
-
Inoculation: Inoculate the main cultures with the pre-culture to a defined starting optical density.
-
Tracer Introduction: At the mid-exponential growth phase, replace the unlabeled medium with a medium containing the 13C-labeled sugar alcohol tracer. The choice of tracer (e.g., [1,2-¹³C₂]sorbitol, [U-¹³C₆]mannitol) will depend on the specific pathways you aim to resolve.
-
Sampling: Harvest cell samples at isotopic steady state. This should be determined empirically by taking samples at multiple time points and analyzing the labeling patterns of key intracellular metabolites.
-
Quenching and Extraction: Rapidly quench the metabolic activity of the cells by, for example, submerging the sample in a cold solvent like methanol. Extract the intracellular metabolites using appropriate protocols.
-
Sample Analysis: Analyze the isotopic labeling patterns of metabolites (e.g., amino acids, organic acids, sugar phosphates) using GC-MS or LC-MS/MS.[5][6][7][14]
-
Flux Calculation: Use a suitable software package (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the experimental labeling data to a metabolic model.[15]
Visualizations
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Kidney sorbitol dehydrogenase: kinetic mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased activity of MdFRK2, a high-affinity fructokinase, leads to upregulation of sorbitol metabolism and downregulation of sucrose metabolism in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Analysis of Mannitol 2-Dehydrogenase in Lactobacillus reuteri CRL 1101 during Mannitol Production through Enzymatic, Genetic and Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compartmental Analysis of Metabolism by 13C Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Analysis of 13C-Labeled Sugar Alcohols by Mass Spectrometry
Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled sugar alcohols and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing 13C-labeled sugar alcohols by mass spectrometry?
A1: Researchers frequently encounter three main challenges:
-
Low Ionization Efficiency: Sugar alcohols are highly polar and do not ionize well, particularly with electrospray ionization (ESI), leading to poor sensitivity.
-
Isomeric Overlap: Many sugar alcohols are isomers (e.g., sorbitol and mannitol), which are difficult to separate chromatographically, making individual quantification challenging.[1]
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analytes, causing ion suppression or enhancement and affecting accuracy.[1]
Q2: Which analytical technique is better for my 13C-labeled sugar alcohol analysis: GC-MS or LC-MS/MS?
A2: The choice depends on your specific experimental needs.
-
GC-MS is often chosen for its high sensitivity, especially in simpler matrices. However, it requires a derivatization step to make the sugar alcohols volatile.[1] This sample preparation step adds time and potential for variability.
-
LC-MS/MS , particularly with Hydrophilic Interaction Chromatography (HILIC), is excellent for resolving isomers without derivatization and is compatible with complex biological matrices.[1]
Q3: Why is derivatization necessary for GC-MS analysis of sugar alcohols?
A3: Sugar alcohols are non-volatile due to their multiple polar hydroxyl (-OH) groups. Gas chromatography requires analytes to be in a gaseous state to travel through the column. Derivatization replaces the hydrogen atoms on the hydroxyl groups with nonpolar functional groups, increasing the volatility of the sugar alcohols and allowing for their analysis by GC.
Q4: What are the most common derivatization methods for sugar alcohols in GC-MS?
A4: The two most common methods are silylation and acetylation.
-
Silylation (e.g., TMS derivatization): This method replaces active hydrogens with a trimethylsilyl (TMS) group. It is a widely used and effective method. A preceding oximation step is often recommended to reduce the number of isomeric peaks.
-
Acetylation: This method introduces acetyl groups. Acetylation can be advantageous as it often produces a single peak per sugar alcohol, simplifying the chromatogram.
Q5: How can I improve the sensitivity of my LC-MS/MS analysis for underivatized sugar alcohols?
A5: To improve sensitivity in LC-MS/MS, consider the following:
-
Optimize Chromatography: Use a HILIC column for better retention and separation of these polar compounds.
-
Mobile Phase Additives: The addition of a low concentration of a salt, such as ammonium formate, can aid in the formation of adducts (e.g., [M+HCOO]⁻), which may have better ionization efficiency than the deprotonated molecule.
-
Ion Source Parameters: Carefully tune the ion source parameters (e.g., gas flows, temperatures, and voltages) to maximize the signal for your specific sugar alcohols.
-
Use a Sensitive Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity.
Q6: How do I correct for matrix effects in my analysis?
A6: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. Since you are already working with 13C-labeled sugar alcohols for tracer studies, you would need a different isotopic labeling for the internal standard (e.g., deuterium-labeled). If that is not feasible, matrix-matched calibration curves or the standard addition method can be employed. Sample dilution can also help to minimize matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Signal in GC-MS | Incomplete derivatization. | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Check for the presence of water in your sample, as it can quench the derivatization reaction. |
| Sample degradation in the injector. | Ensure the injector temperature is not too high. | |
| Low ionization efficiency of the derivative. | Confirm the correct derivative has been formed by checking the mass spectrum. Consider a different derivatization method. | |
| Poor or No Signal in LC-MS/MS | Low ionization efficiency of the native sugar alcohol. | Optimize ion source parameters. Experiment with different mobile phase additives to promote adduct formation. |
| Analyte not retained on the column. | If using reverse-phase chromatography, switch to a HILIC column. Optimize the mobile phase composition for better retention. | |
| Multiple Peaks for a Single Analyte in GC-MS | Formation of multiple derivative isomers (e.g., anomers from TMS derivatization). | Introduce an oximation step before silylation to reduce the number of isomers. |
| Poor Peak Shape | Active sites on the GC liner or column. | Use a deactivated liner and a high-quality column. |
| Inappropriate mobile phase for LC. | Ensure the mobile phase pH and organic content are optimized for your column and analytes. | |
| Inaccurate Quantification | Matrix effects. | Use stable isotope-labeled internal standards. Prepare matrix-matched calibration curves. Dilute the sample. |
| Non-linear detector response. | Ensure your calibration curve covers the expected concentration range of your samples and use an appropriate curve fit. | |
| Poor Isomer Separation (e.g., Sorbitol and Mannitol) | Inadequate chromatographic resolution. | For GC, optimize the temperature program. For LC, use a HILIC column and optimize the gradient elution. |
Data Presentation
Table 1: Comparison of Reported Limits of Detection (LOD) for Sugar Alcohols using GC-MS with Derivatization.
| Analyte | Derivatization Method | LOD | Reference |
| Xylitol | TMS | 0.53 µg/mL | [2] |
| Arabitol | TMS | 0.65 µg/mL | [2] |
| Rhamnose | TMS | 0.88 µg/mL | [2] |
| Xylose | TMS | 0.03 mg/L | [3] |
| Mannitol | Acetylation | Not Specified | [4] |
| Sorbitol | Acetylation | Not Specified | [4] |
Note: Direct comparison is challenging due to variations in instrumentation and experimental conditions across different studies.
Table 2: Comparison of Analytical Platforms for Sugar Alcohol Quantification.
| Parameter | GC-MS with Derivatization | LC-MS/MS (HILIC) | Reference |
| Sample Preparation | Requires derivatization (e.g., silylation, acetylation) | Direct injection (derivatization not required) | [2] |
| Isomer Resolution | Can be challenging, may require specific columns and temperature programs. | Excellent, a key advantage of HILIC. | [1] |
| Sensitivity | Generally high, with reported LODs in the low µg/mL to ng/mL range. | Very high, especially with triple quadrupole MS. Reported in-column LODs in the fmol range. | [2][3][5] |
| Matrix Effects | Can be an issue, but often less pronounced than with ESI-LC-MS. | A significant consideration, often requiring mitigation strategies. | |
| Throughput | Lower, due to longer run times and sample preparation. | Higher, with faster analysis times. |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis
This protocol involves a two-step methoxyamination and trimethylsilylation process.
Materials:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Dried sample extract containing 13C-labeled sugar alcohols
-
Heating block or oven
-
GC vials
Procedure:
-
To the dried sample extract in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes.[2]
-
Cool the vial to room temperature.
-
Add 70 µL of MSTFA to the vial.[2]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[2]
-
Cool to room temperature before GC-MS analysis.
Protocol 2: Acetylation for GC-MS Analysis
This protocol is adapted for the formation of alditol acetates.
Materials:
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
1-methylimidazole
-
Acetic anhydride
-
Dichloromethane
-
Dried sample extract
-
Heating block
Procedure:
-
Reduce the sugar alcohols in the dried sample by adding a solution of sodium borohydride.
-
Stop the reaction by adding acetic acid.
-
Evaporate the sample to dryness.
-
To the dried residue, add 0.2 mL of 1-methylimidazole and 2.0 mL of acetic anhydride.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 5.0 mL of deionized water to stop the reaction.
-
Extract the acetylated derivatives with dichloromethane.
-
The dichloromethane layer is then collected for GC-MS analysis.
Protocol 3: HILIC-LC-MS/MS Analysis
This is a general protocol for the analysis of underivatized sugar alcohols.
Materials:
-
HILIC analytical column
-
Mobile Phase A: Water with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate
-
Sample dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile).
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 90% B).
-
Inject the sample.
-
Run a gradient to decrease the organic content of the mobile phase (e.g., from 90% B to 50% B over 10 minutes) to elute the sugar alcohols.
-
Detect the 13C-labeled sugar alcohols using a tandem mass spectrometer in negative ion mode, monitoring for the [M-H]⁻ or [M+HCOO]⁻ adducts and their corresponding product ions.
Visualizations
Caption: Experimental workflow for the analysis of 13C-labeled sugar alcohols.
Caption: The logic behind derivatization for GC-MS analysis of sugar alcohols.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Dulcitol-13C-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Dulcitol-13C-2. The information is designed to address common challenges and provide practical solutions for robust and accurate quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is Dulcitol-13C-2, and why is it used as an internal standard?
A1: Dulcitol-13C-2 is a stable isotope-labeled (SIL) form of dulcitol (also known as galactitol), where two of the carbon atoms have been replaced with the heavier 13C isotope. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Because Dulcitol-13C-2 is chemically and physically almost identical to the unlabeled analyte (dulcitol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of dulcitol.[1]
Q2: What are matrix effects, and how do they impact the analysis of Dulcitol-13C-2?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and reproducibility of the analytical method.[2] Dulcitol is a polar compound, and when analyzing it in complex biological fluids, matrix components like salts, phospholipids, and endogenous metabolites can interfere with its ionization. The use of a SIL internal standard like Dulcitol-13C-2 is a primary strategy to compensate for these matrix effects.[1]
Q3: Which analytical techniques are most suitable for the analysis of Dulcitol-13C-2 and its unlabeled counterpart?
A3: Due to its high polarity, dulcitol is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). HILIC allows for the retention and separation of polar compounds that are not well-retained on traditional reversed-phase columns. Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, often requiring derivatization of the polar hydroxyl groups to increase volatility. Both LC-MS/MS and GC-MS methods have been successfully used for the quantification of dulcitol in biological samples.[3]
Q4: What are the typical biological matrices in which dulcitol is analyzed, and what are the expected challenges?
A4: Dulcitol is commonly analyzed in urine, plasma, and red blood cells, particularly in the diagnosis and monitoring of galactosemia.[3][4] Each matrix presents unique challenges:
-
Urine: High concentrations of salts and urea can cause significant ion suppression and build-up in the MS source.[5][6]
-
Plasma/Serum: Proteins and phospholipids are the main sources of interference and can cause ion suppression and clog the analytical column if not adequately removed during sample preparation.[2][7]
-
Red Blood Cells: The cell lysis step adds complexity to the sample preparation, and the high concentration of hemoglobin and other intracellular components can contribute to matrix effects.
Q5: How can I minimize matrix effects during my sample preparation?
A5: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:
-
Protein Precipitation (for plasma/serum): This is a simple and fast method to remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. This is often the most effective method for complex matrices.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal to below the limit of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Dulcitol and/or Dulcitol-13C-2
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The injection solvent should be as close as possible to the initial mobile phase conditions in HILIC. High water content in the injection solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | Adjust the buffer concentration or pH of the mobile phase. Increasing the buffer concentration can sometimes improve peak shape. |
| Column Contamination or Degradation | Backflush the column with a strong solvent (e.g., 50:50 methanol:water). If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | HILIC columns require longer equilibration times than reversed-phase columns. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column between injections. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. Ensure accurate and consistent preparation of mobile phase components. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
| Buffer pH close to analyte pKa | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
Issue 3: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider using a different ionization source (e.g., APCI instead of ESI) if available. |
| Incorrect MS Source Parameters | Optimize source parameters such as gas flows, temperature, and voltages for dulcitol. |
| Sample Degradation | Ensure proper storage of samples and standards. Prepare fresh samples and standards to verify. |
| Instrument Contamination | Clean the MS source components (e.g., ion transfer tube, skimmer). |
Issue 4: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and reagents. Filter mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol using a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Leaks in the LC System | Check all fittings and connections for leaks. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Dulcitol Analysis in Human Urine
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Dulcitol-13C-2 in 50:50 acetonitrile:water).
-
Add 400 µL of acetonitrile to precipitate any proteins and other macromolecules.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Method for Dulcitol Quantification
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Dulcitol: Precursor ion > Product ion (specific m/z values to be optimized)
-
Dulcitol-13C-2: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.
Quantitative Data Summary
The following table provides an example of typical performance characteristics for a validated LC-MS/MS method for dulcitol analysis. Actual values will vary depending on the specific instrumentation, method, and matrix.
| Parameter | Urine | Plasma |
| Linearity Range (ng/mL) | 10 - 5000 | 5 - 2500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the analysis of Dulcitol-13C-2.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galactitol | North Bristol NHS Trust [nbt.nhs.uk]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Quantifying Intracellular 13C-Galactitol Pools
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of intracellular 13C-galactitol pools.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in quantifying intracellular 13C-galactitol?
A1: Researchers face several key challenges in accurately quantifying intracellular 13C-galactitol pools:
-
Low Abundance: Galactitol is often a low-abundance metabolite, making its detection and quantification challenging, especially when trying to measure isotopic enrichment.
-
Extraction Inefficiency: Incomplete or variable extraction of polar metabolites like galactitol from the cellular matrix can lead to underestimation of its intracellular concentration.
-
Isomer Co-elution: Chromatographic separation of galactitol from other sugar alcohols and isomers, such as sorbitol, can be difficult, leading to analytical interference.[1]
-
Ion Suppression: In mass spectrometry-based methods, co-eluting compounds from the complex cellular matrix can suppress the ionization of 13C-galactitol, leading to a decreased signal.[2][3]
-
Rapid Metabolic Quenching: The rapid turnover of intracellular metabolites necessitates immediate and effective quenching of metabolic activity to prevent alterations in galactitol levels during sample processing.[4]
Q2: My 13C-galactitol signal is very low or undetectable. What are the possible causes and solutions?
A2: A low or absent signal for 13C-galactitol is a common issue. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Insufficient Isotopic Labeling | - Increase the concentration of the 13C-galactose precursor in the cell culture medium.- Extend the incubation time with the 13C-labeled substrate to allow for greater incorporation into the galactitol pool. |
| Inefficient Cell Lysis and Extraction | - Optimize the cell lysis method. Sonication or the use of specific lysis buffers can be effective.[5]- Evaluate different extraction solvents. A common choice is a cold methanol/water mixture.[5]- Perform serial extractions to ensure complete recovery of the metabolite. |
| Poor Ionization in Mass Spectrometry | - Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow rates, temperature).- Consider chemical derivatization (e.g., silylation for GC-MS) to improve volatility and ionization efficiency.[1][6] |
| Ion Suppression | - Improve chromatographic separation to resolve 13C-galactitol from interfering matrix components.- Dilute the sample extract to reduce the concentration of suppressing agents.- Utilize an internal standard, such as a stable isotope-labeled version of galactitol (e.g., D-[UL-13C]galactitol), to correct for matrix effects.[7][8] |
| Adsorption to System Components | - Use biocompatible materials for vials and LC system components to minimize analyte loss due to adsorption.[2] |
Q3: How can I ensure complete and rapid quenching of metabolism?
A3: Effective quenching is critical for an accurate snapshot of the intracellular metabolome.
-
Cold Solvent Quenching: The most common and effective method is to rapidly introduce the cells to a cold quenching solution, typically a methanol-based solvent at a temperature of -20°C or lower.[4] This immediately halts enzymatic activity.
-
Filtration and Washing: For suspension cells, rapid filtration followed by a quick wash with a cold saline solution can remove extracellular metabolites before quenching.[5]
-
Timing is Crucial: The entire process from sample collection to quenching should be performed as quickly as possible, ideally within seconds, to prevent changes in metabolite levels.
Q4: What is the best analytical method for quantifying intracellular 13C-galactitol?
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, each with its advantages.
-
GC-MS: Often requires derivatization (e.g., silylation) to make galactitol volatile.[1][6] This can improve chromatographic separation and sensitivity. Isotope-dilution GC-MS is a highly accurate method for quantification.[7][8]
-
LC-MS/MS: Allows for direct analysis of the polar galactitol molecule without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for polar metabolites.[9][10] LC-MS/MS offers high sensitivity and specificity, particularly with the use of Multiple Reaction Monitoring (MRM).
The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, sample complexity, and the specific requirements of the experiment.
Quantitative Data Summary
The following tables summarize quantitative data for galactitol from relevant studies. Note that these values can vary significantly based on cell type, experimental conditions, and disease state.
Table 1: Intracellular Galactitol Concentrations in Red Blood Cells (RBCs)
| Condition | Mean Galactitol Concentration (µM) | Range (µM) | Reference |
| Galactosemic Patients (on diet) | 5.98 ± 1.2 | 3.54 - 8.81 | [8][11] |
| Non-galactosemic Subjects | 0.73 ± 0.31 | 0.29 - 1.29 | [8][11] |
Table 2: Urinary Galactitol Excretion (Normalized to Creatinine)
| Condition | Galactitol Concentration (mmol/mol Creatinine) | Reference |
| Galactosemic Patients (< 1 year) | 397 - 743 | [7] |
| Galactosemic Patients (> 6 years) | 125 - 274 | [7] |
| Normal Subjects (< 1 year) | 8 - 107 | [7] |
| Normal Subjects (> 6 years) | 2 - 5 | [7] |
Experimental Protocols
Detailed Methodology for Quantification of Intracellular 13C-Galactitol using LC-MS/MS
This protocol is a generalized procedure based on common practices in metabolomics.[4][5]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency or cell density.
-
Replace the standard medium with a medium containing a known concentration of U-13C6-galactose.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled galactose.
-
-
Metabolic Quenching and Metabolite Extraction:
-
For adherent cells, rapidly aspirate the medium and wash the cells once with ice-cold saline (0.9% NaCl). Immediately add ice-cold extraction solvent (e.g., 80% methanol in water) to the plate.
-
For suspension cells, rapidly centrifuge the cell suspension at a low speed, aspirate the supernatant, and resuspend the cell pellet in the ice-cold extraction solvent.
-
Incubate the cell lysate in the extraction solvent at -20°C for at least 15 minutes to allow for complete protein precipitation and metabolite extraction.
-
Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water). The reconstitution volume should be chosen to concentrate the sample sufficiently for detection.
-
If an internal standard is used (e.g., commercially available 13C-labeled galactitol), it should be added to the extraction solvent at the beginning of the procedure.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a HILIC column for optimal separation of polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate or formate) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as sugar alcohols often ionize well as deprotonated molecules or adducts.
-
Develop an MRM method to specifically detect the transition from the precursor ion of 13C6-galactitol to a characteristic product ion.
-
-
-
Data Analysis:
-
Integrate the peak area of the 13C6-galactitol MRM transition.
-
If an internal standard is used, calculate the ratio of the 13C6-galactitol peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of a 13C-galactitol standard to determine the absolute concentration in the sample.
-
Normalize the final concentration to the cell number or total protein content of the original sample.
-
Visualizations
Galactose Metabolism to Galactitol
Caption: Metabolic pathway of 13C-galactose to 13C-galactitol via the polyol pathway.
Experimental Workflow for 13C-Galactitol Quantification
Caption: A streamlined workflow for quantifying intracellular 13C-galactitol.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Galactitol and galactonate in red blood cells of galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dulcitol-13C-2 Metabolomics Data Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dulcitol-13C-2 in metabolomics experiments. The following sections address common issues and provide detailed protocols for robust data normalization.
Frequently Asked Questions (FAQs)
Q1: What is Dulcitol-13C-2 and how is it used in metabolomics?
A1: Dulcitol-13C-2 is a stable isotope-labeled form of dulcitol, a sugar alcohol. In metabolomics, it serves two primary purposes:
-
Internal Standard: For accurate quantification of unlabeled dulcitol or other similar analytes. Its chemical properties are nearly identical to the unlabeled form, but it can be distinguished by mass spectrometry, allowing it to be used to correct for variations in sample preparation and instrument response.[1]
-
Metabolic Tracer: To study metabolic pathways. By introducing Dulcitol-13C-2 into a biological system, researchers can track the incorporation of the 13C atoms into downstream metabolites, providing insights into metabolic flux and pathway activity.[1][2][3]
Q2: Why is data normalization necessary in metabolomics?
A2: Data normalization is a critical step to remove non-biological variation from metabolomics data.[3][4] Without proper normalization, results can be misleading.[3][4] Normalization corrects for systematic variations introduced during an experiment, such as:
-
Differences in sample volume or concentration.
-
Variations in extraction efficiency.
-
Instrumental drift and batch effects.[5]
-
Ion suppression or enhancement in mass spectrometry.[6]
Q3: What are the common data normalization strategies when using Dulcitol-13C-2 as an internal standard?
A3: When using Dulcitol-13C-2 as an internal standard, the most common and effective normalization strategy is Internal Standard Normalization . This involves calculating the ratio of the peak area (or intensity) of the target analyte to the peak area of Dulcitol-13C-2. This ratio is then used for quantitative comparisons across samples. This method is highly effective at correcting for sample-to-sample variation.[4][6]
Q4: I am using Dulcitol-13C-2 as a tracer. What normalization approaches should I consider?
A4: When using Dulcitol-13C-2 as a tracer, the focus shifts from simple quantification to analyzing the distribution of isotopes. While internal standard normalization might still be used for the quantification of total metabolite pools, additional considerations for tracer data include:
-
Correction for Natural Isotope Abundance: It is essential to correct for the naturally occurring 13C isotopes in your metabolites to accurately determine the enrichment from the tracer.
-
Cell Number or Tissue Weight Normalization: Normalizing the isotopologue distribution data to the amount of biological material (e.g., cell count or tissue weight) is crucial for comparing metabolic flux between different samples.
Q5: What are Quality Control (QC) samples and why are they important?
A5: Quality control (QC) samples are essential for assessing the quality and analytical variance of the data.[1] A pooled QC sample, created by mixing a small aliquot of each biological sample, is ideal as it represents the average metabolome of the study.[1] These QC samples are injected periodically throughout the analytical run to monitor instrument performance and correct for signal drift.[1]
Troubleshooting Guides
Issue 1: High Variability in Dulcitol-13C-2 Signal Across Samples
-
Possible Cause: Inconsistent addition of the internal standard.
-
Troubleshooting Steps:
-
Review your standard operating procedure (SOP) for adding the internal standard. Ensure the same volume and concentration are added to every sample.
-
Verify the concentration of your Dulcitol-13C-2 stock solution. Evaporation of the solvent can lead to a more concentrated stock over time.
-
Use a calibrated pipette and ensure proper pipetting technique.
-
-
Possible Cause: Degradation of Dulcitol-13C-2.
-
Troubleshooting Steps:
-
Check the storage conditions and expiration date of your Dulcitol-13C-2 standard.
-
Prepare fresh stock solutions regularly.
-
Analyze a fresh dilution of the stock solution to check for degradation products.
-
Issue 2: Poor Correlation Between Target Analyte and Dulcitol-13C-2 Internal Standard
-
Possible Cause: The internal standard is not behaving similarly to the analyte during sample processing or analysis.
-
Troubleshooting Steps:
-
Ensure that the internal standard is added at the very beginning of the sample preparation process to account for variations in all subsequent steps.
-
Investigate potential matrix effects that may be disproportionately affecting the analyte or the internal standard. This can be assessed by analyzing a dilution series of a QC sample.
-
Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard, as this is crucial for correcting ionization effects.
-
Issue 3: Unexpected Isotopologue Distribution in Tracer Experiments
-
Possible Cause: Incorrect background correction for natural isotope abundance.
-
Troubleshooting Steps:
-
Analyze unlabeled biological samples to determine the natural isotopologue distribution for your metabolites of interest.
-
Use a validated algorithm or software to perform the natural abundance correction on your labeled data.
-
-
Possible Cause: Contamination from unlabeled sources.
-
Troubleshooting Steps:
-
Ensure all media and reagents used in cell culture experiments are free of unlabeled dulcitol or other interfering compounds.
-
Review extraction procedures to minimize the introduction of contaminants.
-
-
Possible Cause: Metabolic recycling of the 13C label.
-
Troubleshooting Steps:
-
This is a biological phenomenon that requires careful interpretation. Consider the known metabolic pathways and how the 13C atoms from Dulcitol-13C-2 could be reincorporated into other metabolites.
-
Time-course experiments can help to elucidate the dynamics of label incorporation and recycling.
-
Experimental Protocols & Data Presentation
Protocol: Internal Standard Normalization Workflow
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of Dulcitol-13C-2 in a suitable solvent (e.g., methanol/water) at a known concentration.
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add a fixed volume of the Dulcitol-13C-2 stock solution to each sample at the beginning of the extraction process.
-
Perform metabolite extraction using your established protocol (e.g., protein precipitation with a cold solvent).
-
Centrifuge to pellet proteins and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze samples using a validated LC-MS method.
-
Create a processing method that integrates the peak areas of both the target analyte and Dulcitol-13C-2.
-
-
Data Normalization:
-
For each sample, calculate the response ratio: Response Ratio = Peak Area of Analyte / Peak Area of Dulcitol-13C-2.
-
Use this response ratio for all subsequent statistical analyses and comparisons.
-
Data Presentation: Comparison of Normalization Strategies
The following table illustrates a hypothetical comparison of results with and without internal standard normalization.
| Sample ID | Analyte Peak Area (Raw) | Dulcitol-13C-2 Peak Area | Normalized Response (Ratio) |
| Control 1 | 105,000 | 50,000 | 2.10 |
| Control 2 | 115,000 | 55,000 | 2.09 |
| Control 3 | 98,000 | 48,000 | 2.04 |
| Control Mean | 106,000 | 51,000 | 2.08 |
| Control %RSD | 8.0% | 6.9% | 1.5% |
| Treated 1 | 150,000 | 49,000 | 3.06 |
| Treated 2 | 165,000 | 56,000 | 2.95 |
| Treated 3 | 145,000 | 47,000 | 3.09 |
| Treated Mean | 153,333 | 50,667 | 3.03 |
| Treated %RSD | 6.8% | 9.5% | 2.4% |
Note: The percentage relative standard deviation (%RSD) is significantly reduced after normalization, indicating improved data quality.
Visualizations
Caption: Internal standard normalization workflow for Dulcitol-13C-2 metabolomics.
Caption: Troubleshooting logic for high variability in internal standard signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. Aedes taeniorhynchus - Wikipedia [en.wikipedia.org]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Dulcitol-13C-2 as a Metabolic Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of Dulcitol-13C-2 as a metabolic tracer, particularly for investigating the polyol pathway. This document outlines key experimental protocols and offers a comparative analysis against established tracers.
The polyol pathway, a two-step metabolic process that converts glucose to fructose, is implicated in various physiological and pathological conditions, notably in diabetic complications.[1][2] The use of stable isotope-labeled tracers is a powerful technique to elucidate metabolic pathways and quantify carbon flow in cellular systems.[3] While tracers like 13C-labeled glucose are commonly used, Dulcitol-13C-2 presents a potential alternative for specifically probing the second step of the polyol pathway.
The Polyol Pathway
The polyol pathway consists of two primary enzymatic reactions. First, aldose reductase reduces glucose to sorbitol, a sugar alcohol (polyol). Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose.[2][4] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, causing osmotic stress and cellular damage.[5][6]
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of NMR and MS Data for Dulcitol-13C-2 Tracing: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of Dulcitol-13C-2 tracing, offering supporting experimental data and detailed protocols to aid in methodological selection and cross-validation.
The integration of multiple analytical techniques provides a more robust and comprehensive understanding of metabolic processes. Both NMR and MS are powerful tools for stable isotope tracing studies, each with inherent strengths and weaknesses. This guide will delve into a comparative analysis of these techniques for tracking Dulcitol-13C-2, a labeled sugar alcohol critical in studying galactose metabolism and related disorders.
Quantitative Performance Comparison
A direct quantitative comparison of NMR and MS for Dulcitol-13C-2 tracing highlights their complementary nature. The choice of technique often depends on the specific research question, sample complexity, and desired level of detail.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (micromolar to millimolar range) | Higher (nanomolar to picomolar range) |
| Resolution | High, excellent for resolving isomers | High mass resolution, but may require chromatography for isomeric separation |
| Reproducibility | Highly reproducible | Can be variable, dependent on instrumentation and sample preparation |
| Quantification | Inherently quantitative, signal intensity is directly proportional to concentration | Requires use of internal standards for accurate quantification |
| Structural Information | Provides detailed structural information, including positional isotopomer analysis | Provides mass-to-charge ratio and fragmentation patterns for identification |
| Sample Preparation | Minimal, non-destructive | More extensive, often requires derivatization (e.g., for GC-MS) |
| Throughput | Lower | Higher, especially when coupled with chromatography |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of Dulcitol-13C-2 using both 13C NMR and GC-MS.
13C NMR Spectroscopy Protocol for Dulcitol-13C-2 Analysis
1. Sample Preparation:
-
Lyophilize cell or tissue extracts to dryness.
-
Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
-
Acquire 1D ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Key acquisition parameters to optimize include:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Relaxation delay (d1): Set to at least 5 times the longest T1 relaxation time of the carbon signals of interest to ensure full relaxation and accurate quantification.
-
Number of scans (ns): Dependent on the sample concentration, typically ranging from 1024 to 4096 scans for adequate signal-to-noise.
-
Acquisition time (aq): Sufficient to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K) for sample stability.
-
3. Data Processing and Analysis:
-
Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks corresponding to the C-2 carbon of Dulcitol and any other relevant carbons. The degree of ¹³C enrichment can be calculated by comparing the integral of the ¹³C-labeled peak to the total signal for that carbon.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dulcitol-13C-2 Analysis
1. Sample Preparation and Derivatization:
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water).
-
Add an internal standard (e.g., a differently labeled sugar alcohol) to the extract.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the sugar alcohols volatile for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This involves heating the sample with the derivatizing agent at a specific temperature (e.g., 70°C) for a set time (e.g., 60 minutes).
2. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Gas Chromatography:
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Optimize the temperature program to achieve good separation of dulcitol from other metabolites. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific mass fragments of dulcitol and its isotopologues.
-
Electron ionization (EI) is commonly used.
-
3. Data Analysis:
-
Identify the dulcitol peak based on its retention time and mass spectrum.
-
Quantify the abundance of the different isotopologues of dulcitol by integrating the peak areas of their characteristic mass fragments.
-
Correct for the natural abundance of ¹³C in the derivatizing agent and the analyte itself.
-
The fractional enrichment of ¹³C in dulcitol can be calculated from the relative abundances of the labeled and unlabeled fragments.
Visualizing the Workflow and Metabolic Pathway
Visual diagrams are essential for understanding complex experimental processes and biological pathways.
Caption: A flowchart illustrating the parallel workflow for NMR and MS analysis and subsequent data cross-validation.
Dulcitol is a key intermediate in the polyol pathway, which is an alternative route for glucose metabolism. The tracing of Dulcitol-13C-2 provides insights into the flux through this pathway, which is particularly relevant in conditions like galactosemia.
Assessing the Specificity of Dulcitol-13C-2 as a Tracer for Galactose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dulcitol-13C-2 with other established tracers for assessing galactose metabolism. By examining the underlying metabolic pathways and presenting supporting experimental data, this document aims to equip researchers with the necessary information to select the most appropriate tracer for their specific research needs.
Introduction to Galactose Metabolism and the Role of Tracers
Galactose, a monosaccharide commonly found in dairy products, is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and enters glycolysis. However, an alternative route, the aldose reductase pathway, becomes significant in certain physiological and pathological conditions, such as galactosemia. In this pathway, aldose reductase reduces galactose to galactitol (dulcitol). The accumulation of galactitol is implicated in the pathogenesis of various complications, including cataracts.
Isotopically labeled tracers are invaluable tools for elucidating the in vivo dynamics of metabolic pathways. By introducing a labeled molecule and tracking its fate, researchers can quantify flux through specific pathways and assess enzyme activity. This guide focuses on the specificity of Dulcitol-13C-2 as a potential tracer for the aldose reductase pathway and compares its performance with established tracers of the Leloir pathway, namely [1-13C]galactose and 2-¹⁸F-fluoro-2-deoxy-d-galactose (¹⁸F-FDGal).
Metabolic Pathways of Galactose
The metabolism of galactose is channeled through two primary pathways, each with distinct enzymes and metabolic fates.
The Leloir Pathway
The Leloir pathway is the principal route for galactose catabolism. It involves a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then be utilized in glycolysis or glycogenesis.[1][2][3][4] The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose-4'-epimerase (GALE).[1]
References
- 1. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
- 2. Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
Justification for Using Dulcitol-13C-2 Over Radioactive Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision that impacts experimental design, data quality, and, most importantly, patient safety. While radioactive tracers have historically been the standard for metabolic studies, stable isotope-labeled compounds, such as Dulcitol-13C-2, offer a compelling and often superior alternative. This guide provides a comprehensive comparison of Dulcitol-13C-2 and radioactive tracers, supported by experimental data and detailed protocols, to justify the use of this stable isotope in studying the polyol pathway and related metabolic disorders.
The primary advantage of stable isotope tracers lies in their non-radioactive nature, eliminating the risks of radiation exposure for both study participants and researchers.[1] This is particularly crucial when conducting research involving vulnerable populations, such as pregnant women and children.[1] Furthermore, the absence of radioactivity simplifies experimental logistics by removing the need for specialized handling, storage, and disposal protocols mandated for radioactive materials.
Dulcitol-13C-2 is a stable isotope-labeled form of dulcitol (also known as galactitol), a key metabolite in the polyol pathway.[2][3] Dysregulation of this pathway is implicated in the pathophysiology of serious medical conditions, including galactosemia and diabetic complications.[4][5] Therefore, tracing the flux of dulcitol is essential for understanding disease mechanisms and developing novel therapeutic interventions.
Performance Comparison: Dulcitol-13C-2 vs. Radioactive Tracers
The selection of a tracer is often dictated by the analytical performance of the available detection methods. For Dulcitol-13C-2, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, offering high specificity and sensitivity.[6][7] Radioactive tracers are typically quantified using scintillation counting, a technique that measures the radioactive decay.[8][9]
While direct head-to-head comparative data for Dulcitol-13C-2 versus a specific radioactive counterpart is limited, we can extrapolate from existing data for similar compounds and analytical techniques to provide a meaningful comparison.
| Feature | Dulcitol-13C-2 (via LC-MS) | Radioactive Tracer (e.g., [14C]Sorbitol via Scintillation Counting) | Justification |
| Safety | Non-radioactive, no exposure risk.[1] | Radioactive, poses exposure risks.[9] | The absence of ionizing radiation makes stable isotopes inherently safer for human studies. |
| Subject Eligibility | Suitable for all populations, including pregnant women and children.[1] | Restricted use in vulnerable populations. | Ethical considerations and safety protocols limit the use of radioactive tracers in sensitive demographics. |
| Regulatory Hurdles | Fewer regulatory requirements for handling and disposal. | Strict regulations for handling, storage, and disposal of radioactive waste. | The use of radioactive materials is stringently controlled, adding complexity and cost to research. |
| Repeat Dosing | Allows for repeated studies in the same subject over time. | Limited by cumulative radiation exposure limits. | Stable isotopes enable longitudinal studies to monitor disease progression or treatment response in the same individual. |
| Multi-tracer Studies | Multiple stable isotope tracers can be used simultaneously. | Co-administration of different radiotracers can be complex due to overlapping detection windows.[10] | The ability to use multiple tracers concurrently provides a more comprehensive view of metabolic pathways. |
| Analytical Specificity | High, based on mass-to-charge ratio, providing structural information.[11] | Lower, based on radioactive decay, does not provide structural information.[10] | LC-MS provides unambiguous identification and quantification of the labeled compound and its metabolites. |
| Sensitivity | High, capable of detecting picomolar to femtomolar concentrations. | High, but dependent on the specific activity of the tracer.[12] | Both techniques offer high sensitivity, but LC-MS can provide greater specificity at low concentrations. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Can be in the range of a few disintegrations per minute (dpm).[12][13] | Both methods can achieve low limits of detection, but LC-MS is less susceptible to background interference. |
| Dynamic Range | Wide, typically several orders of magnitude. | Can be limited by detector saturation at high count rates. | LC-MS offers a broader linear range for quantification. |
Experimental Protocols
To provide a practical understanding of the methodologies involved, detailed protocols for the analysis of polyol pathway activity using both Dulcitol-13C-2 and a hypothetical radioactive tracer are presented below.
Experimental Protocol 1: Analysis of Polyol Pathway Flux using Dulcitol-13C-2 and LC-MS
Objective: To quantify the in vivo conversion of a substrate to dulcitol using Dulcitol-13C-2 as a tracer.
Methodology:
-
Subject Preparation: Subjects are fasted overnight. A baseline blood sample is collected.
-
Tracer Administration: A known amount of Dulcitol-13C-2 is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at timed intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) post-administration.
-
Sample Preparation:
-
Plasma is separated from blood samples by centrifugation.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
An aliquot of the prepared sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatographic separation is achieved using a suitable column (e.g., a HILIC or reversed-phase column).
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify both endogenous (unlabeled) dulcitol and the 13C-labeled tracer.
-
-
Data Analysis: The enrichment of Dulcitol-13C-2 over time is calculated and used to determine the kinetics of dulcitol production and clearance.
Experimental Protocol 2: Analysis of Polyol Pathway Flux using a Radioactive Tracer and Scintillation Counting
Objective: To quantify the in vivo conversion of a substrate to a polyol using a radioactive tracer (e.g., [14C]Sorbitol).
Methodology:
-
Subject Preparation: Subjects are fasted overnight. A baseline blood sample is collected.
-
Tracer Administration: A known amount of the radioactive tracer (with a known specific activity) is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at timed intervals.
-
Sample Preparation:
-
Plasma is separated from blood samples.
-
The plasma is often subjected to a separation technique (e.g., thin-layer chromatography or HPLC) to isolate the radioactive polyol from other radioactive metabolites.
-
-
Scintillation Counting:
-
The isolated radioactive polyol fraction is mixed with a scintillation cocktail in a vial.
-
The vial is placed in a liquid scintillation counter, which measures the beta emissions from the radioactive tracer.
-
-
Data Analysis: The counts per minute (CPM) are converted to disintegrations per minute (DPM) using a quench curve to correct for signal attenuation. The DPM values are then used to calculate the concentration of the radioactive tracer and determine its kinetics.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the polyol pathway and the comparative experimental workflows.
Caption: The Polyol Pathway.
Caption: Comparative Experimental Workflows.
Conclusion
The use of Dulcitol-13C-2 offers a safe, versatile, and analytically robust alternative to radioactive tracers for studying the polyol pathway. Its key advantages, including the absence of radiation risk, suitability for all patient populations, and the ability to perform repeated and multi-tracer studies, position it as the superior choice for modern metabolic research. The high specificity and sensitivity of LC-MS analysis further enhance the quality and reliability of the data obtained. For researchers and drug development professionals aiming to investigate the role of the polyol pathway in health and disease, Dulcitol-13C-2 represents a powerful and ethically sound tool that can accelerate scientific discovery and the development of new therapies.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sweet and sour: an update on classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyol pathway as a mechanism for diabetic retinopathy: attractive, elusive, and resilient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. hps.org [hps.org]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-accurate radioisotope counting and microplate scintillation counter technologies in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Dulcitol-13C-2: A Comparative Guide to Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. This guide provides a comprehensive comparison of Dulcitol-13C-2 with other key stable isotope tracers, offering insights into their respective applications, performance, and the experimental protocols that underpin their use. Our focus is to equip researchers with the necessary information to select the most appropriate tracer for their specific scientific inquiries.
Introduction to Dulcitol-13C-2 and the Polyol Pathway
Dulcitol-13C-2 is a stable isotope-labeled form of dulcitol, also known as galactitol. Dulcitol is a six-carbon sugar alcohol that is a key metabolite in the polyol pathway, downstream of galactose metabolism. The polyol pathway, which also involves the conversion of glucose to sorbitol and then to fructose, has been implicated in various physiological and pathophysiological processes, including diabetic complications and neurological disorders. The use of Dulcitol-13C-2 allows for the precise tracing of galactose metabolism and its flux through the polyol pathway.
Comparative Analysis of Stable Isotope Tracers
The selection of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. While broadly used tracers like [U-13C6]-glucose are excellent for central carbon metabolism, more specialized tracers are required for interrogating specific pathways.
| Tracer | Primary Application(s) | Key Performance Attributes | Typical Analytical Method(s) |
| Dulcitol-13C-2 | Tracing galactose metabolism and polyol pathway flux. | High specificity for the galactose-dulcitol metabolic axis. | GC-MS, LC-MS |
| [U-13C6]-Galactose | Precursor for tracing galactose metabolism, including the formation of galactitol (dulcitol).[1] | Provides a broader view of galactose fate, including entry into glycolysis. | GC-MS, LC-MS, NMR |
| [U-13C6]-Glucose | Tracing central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).[2] | Well-established, versatile tracer for a wide range of metabolic studies. | GC-MS, LC-MS, NMR |
| [1,2-13C2]-Glucose | Specifically probing the pentose phosphate pathway.[2] | Allows for the deconvolution of glycolytic and PPP fluxes. | GC-MS, LC-MS |
| [U-13C5]-Glutamine | Tracing the TCA cycle and anaplerotic reactions.[2] | Essential for studying amino acid metabolism and its contribution to the TCA cycle. | GC-MS, LC-MS |
| [13C6]-Mannitol | Assessing blood-brain barrier and intestinal permeability.[3][4] | Low metabolic activity, making it a good marker for transport studies. | LC-MS/MS |
| [13C6]-Sorbitol | Investigating the glucose-sorbitol-fructose pathway (polyol pathway). | Direct tracer for the initial step of the polyol pathway from glucose. | GC-MS, LC-MS |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing studies. Below are representative protocols for tracing with a labeled polyol like Dulcitol-13C-2 and a general-purpose tracer like [U-13C6]-Glucose.
Protocol 1: Tracing Galactose Metabolism with Dulcitol-13C-2 (or its precursor [U-13C6]-Galactose) in Cell Culture
Objective: To quantify the flux of galactose through the polyol pathway by measuring the incorporation of 13C into dulcitol.
Materials:
-
Dulcitol-13C-2 or [U-13C6]-Galactose
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., astrocytes, lens epithelial cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standard (e.g., a known amount of unlabeled dulcitol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of [U-13C6]-Galactose (if tracing from the precursor) or unlabeled galactose if using Dulcitol-13C-2 as an internal standard for quantification of endogenous dulcitol. Incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for GC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Add the internal standard.
-
Derivatize the dried sample by adding a derivatization agent like BSTFA and incubating at an elevated temperature (e.g., 70°C for 60 minutes) to create trimethylsilyl (TMS) derivatives of the sugar alcohols.[5][6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to detect the mass isotopologues of dulcitol.
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS-derivatized dulcitol.
-
Determine the mass isotopologue distribution (MID) by integrating the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in dulcitol over time to determine the flux through the pathway.
-
Protocol 2: General Metabolic Flux Analysis using [U-13C6]-Glucose in Cell Culture
Objective: To assess the contribution of glucose to central carbon metabolism.
Materials:
-
[U-13C6]-Glucose
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (if required)
-
Other reagents as in Protocol 1.
Procedure:
-
Cell Culture and Labeling: Culture cells in standard medium. At the start of the experiment, switch to a glucose-free medium supplemented with a known concentration of [U-13C6]-Glucose and dialyzed serum. Incubate for a time course sufficient to reach isotopic steady-state (often 24 hours).[7][8]
-
Metabolite Extraction: Follow the same procedure as in Protocol 1.
-
Sample Preparation for LC-MS or GC-MS:
-
For LC-MS, the dried extract can often be reconstituted in a suitable solvent for direct injection.
-
For GC-MS, derivatization is required for many central carbon metabolites (e.g., organic acids, amino acids, sugars).
-
-
LC-MS or GC-MS Analysis:
-
Use appropriate chromatography and mass spectrometry methods to separate and detect a wide range of metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
-
Data Analysis:
-
Identify and quantify the MIDs of key metabolites.
-
Use metabolic flux analysis (MFA) software to fit the labeling data to a metabolic network model and estimate intracellular fluxes.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of atoms and the logic of experimental design.
Caption: The Polyol Pathway showing the conversion of galactose and glucose.
Caption: A generalized workflow for stable isotope tracing experiments.
Conclusion
Dulcitol-13C-2 emerges as a highly specific tracer for investigating galactose metabolism and the polyol pathway. While it may not have the broad applicability of tracers like [U-13C6]-glucose, its strength lies in its ability to provide targeted insights into a metabolic route implicated in significant human diseases. For researchers focusing on galactosemia, diabetic complications, or neurological conditions where the polyol pathway is of interest, Dulcitol-13C-2, or its precursor [U-13C6]-galactose, are invaluable tools. The choice of tracer should always be guided by the specific biological question, and the protocols provided herein offer a starting point for designing robust and informative metabolic studies.
References
- 1. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Aldose Reductase Activity: A Comparative Guide to 13C-Galactitol Tracing and Spectrophotometric Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for verifying the activity of aldose reductase (AR), a critical enzyme in the polyol pathway implicated in diabetic complications. We will objectively compare the performance of the stable isotope-based 13C-galactitol tracing method with the conventional spectrophotometric assay, providing supporting experimental data and detailed protocols to aid in methodological selection for research and drug development applications.
The Polyol Pathway: The Role of Aldose Reductase
Aldose reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol.[2] Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase.[3] A similar conversion occurs when galactose is the substrate, where AR converts it to galactitol (dulcitol).[4] The accumulation of these polyols, particularly sorbitol and galactitol, can lead to osmotic stress and has been linked to the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[2]
Method 1: 13C-Galactitol Tracing with NMR Spectroscopy
This method offers a powerful approach to directly measure the metabolic flux through the aldose reductase pathway in intact cells or tissues. By supplying [1-13C] galactose as a substrate, the activity of aldose reductase leads to the production of [1-13C] galactitol, which can be specifically detected and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This technique provides a direct measure of enzyme activity within a biological system, reflecting the true metabolic conversion rate.
Experimental Protocol: 13C-Galactitol Tracing
This protocol is synthesized from methodologies described for measuring polyol production in cells and tissues via NMR.[5][6]
-
Cell/Tissue Culture and Labeling:
-
Culture cells (e.g., lymphoblasts, retinal pericytes) or prepare isolated tissues (e.g., rat sciatic nerve) under appropriate conditions.
-
For labeling, incubate the cells or tissues in a medium containing 1 mM [1-13C] galactose for a defined period (e.g., 2.5 to 5 hours) at 37°C.[6]
-
-
Metabolite Extraction:
-
Following incubation, harvest the cells by centrifugation or remove the tissue from the medium.
-
Wash the samples with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
-
Perform a metabolite extraction, for example, using a perchloric or trichloroacetic acid precipitation. Homogenize the sample in the acid solution, centrifuge to pellet protein and cellular debris, and neutralize the supernatant.[6]
-
-
NMR Sample Preparation:
-
Lyophilize the neutralized aqueous extract to a dry powder.
-
Reconstitute the sample in a minimal volume (e.g., 0.25-0.5 mL) of deuterium oxide (D₂O) for the NMR lock.
-
Add an internal standard with a known concentration for quantification (e.g., trimethylsilylpropionic acid - TSP).
-
Transfer the solution to a 5 mm NMR tube.[6]
-
-
13C NMR Data Acquisition:
-
Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard 13C pulse sequence with proton decoupling.
-
Key acquisition parameters to optimize include the pulse angle, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio. The long relaxation times of 13C nuclei may necessitate longer experiment times.
-
-
Data Analysis and Quantification:
-
Identify the resonance peak for [1-13C] galactitol. The chemical shift for the C1 carbon of galactitol is approximately 63.4 ppm.[6]
-
Integrate the area of the [1-13C] galactitol peak and compare it to the integral of the known concentration internal standard to calculate the amount of galactitol produced.
-
The rate of aldose reductase activity (flux) can be expressed as nmol of galactitol produced per unit of time per mg of protein or per mL of tissue water.[5]
-
Method 2: Spectrophotometric Aldose Reductase Assay
This is the most common and widely adopted method for measuring AR activity, particularly for inhibitor screening and enzyme kinetics. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as aldose reductase reduces a substrate.[7] DL-glyceraldehyde is frequently used as the substrate due to its favorable kinetic properties with the enzyme.[3]
Experimental Protocol: Spectrophotometric Assay
This protocol is based on standard procedures found in the literature and commercial assay kits.[3][7][8]
-
Enzyme Preparation:
-
Prepare a crude enzyme source from tissue homogenates (e.g., rat lens) or use purified/recombinant aldose reductase.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer) and centrifuge to obtain a clear supernatant containing the enzyme. Determine the total protein concentration of the supernatant.
-
-
Reagent Preparation:
-
Assay Buffer: 0.067 M phosphate buffer, pH 6.2.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 0.1-0.2 mM.[3][8]
-
Substrate Solution: Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration can vary, but 4.7 mM is a commonly used value.[8]
-
For inhibitor studies, dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
The assay is typically performed in a UV-transparent cuvette or a 96-well plate at a controlled temperature (e.g., 37°C).[8]
-
Prepare a reaction mixture containing the assay buffer, NADPH solution, and the enzyme preparation. For inhibitor assays, add the inhibitor solution at this step.
-
Equilibrate the mixture to the assay temperature.
-
Initiate the reaction by adding the substrate solution (DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer.
-
-
Data Analysis and Calculation:
-
Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance curve.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).[7]
-
Activity is typically expressed as units per mg of protein, where one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[8]
-
For inhibitor studies, calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
-
Performance Comparison
| Feature | 13C-Galactitol Tracing with NMR | Spectrophotometric Assay |
| Principle | Measures the formation of a 13C-labeled product from a 13C-labeled substrate. | Measures the consumption of the cofactor NADPH via a decrease in absorbance. |
| Measured Analyte | [1-13C] Galactitol (product) | NADPH (cofactor) |
| Type of Data | Direct measurement of metabolic flux in intact biological systems. | Initial reaction velocity (rate) in enzyme preparations. |
| Applicability | Intact cells, isolated tissues, in vivo studies.[5] | Purified/recombinant enzyme, cell/tissue lysates.[3] |
| Sensitivity | Lower; requires relatively high concentrations of metabolites for NMR detection. | High; can detect small changes in NADPH concentration. |
| Throughput | Low; sample preparation and NMR acquisition are time-consuming. | High; easily adaptable to 96-well plate format for screening. |
| Cost | High; requires a high-field NMR spectrometer and expensive 13C-labeled substrates. | Low to moderate; requires a standard UV-Vis spectrophotometer. |
| Advantages | - Provides a physiologically relevant measure of pathway flux.- Can distinguish AR activity from other NADPH-consuming enzymes.- Non-invasive potential for in vivo studies. | - High throughput and cost-effective.- Well-established and standardized.- Ideal for enzyme kinetics and inhibitor screening. |
| Disadvantages | - Low throughput and high cost.- Complex sample preparation and data analysis.- Lower sensitivity compared to spectrophotometric methods. | - Indirect measurement of activity.- Prone to interference from compounds that absorb at 340 nm.- May not reflect in vivo activity due to the use of lysates and artificial substrates. |
Quantitative Data Comparison
The following table presents representative quantitative data obtained using both methodologies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, enzyme sources, and substrates.
| Parameter | Method | Biological System | Substrate | Value | Reference |
| Enzyme Activity/Flux | 13C-Galactitol Tracing | Isolated Rat Sciatic Nerve | [1-13C] Galactose | 20 ± 11 nmol/min/mL nerve water | [5] |
| Enzyme Activity | Spectrophotometric | Purified Bovine Lens AR | DL-Glyceraldehyde | 1.2 U/mg protein* | [8] |
| Inhibition | 13C-Galactitol Tracing | Isolated Rat Sciatic Nerve | [1-13C] Galactose | Flux reduced to 13% of control with an AR inhibitor | [5] |
| Inhibition (IC₅₀) | Spectrophotometric | Rat Lens AR | DL-Glyceraldehyde | Quercetin: 2.34 µg/mL | [9] |
*One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Conclusion
The choice between 13C-galactitol tracing and the spectrophotometric assay depends on the specific research question.
The 13C-galactitol tracing method is unparalleled for studying aldose reductase activity in a physiological context. It provides a direct measure of metabolic flux within intact cells and tissues, offering valuable insights into the regulation of the polyol pathway under various conditions and the efficacy of inhibitors in a more biologically relevant system. Its primary limitations are its low throughput, high cost, and the complexity of the experimental setup and data analysis.
The spectrophotometric assay remains the gold standard for high-throughput screening of potential aldose reductase inhibitors and for detailed kinetic characterization of the enzyme. Its simplicity, low cost, and high throughput make it an indispensable tool in early-stage drug discovery and routine enzyme analysis. However, as an in vitro assay using cell lysates and often an artificial substrate, its results may not always directly translate to the in vivo efficacy of a compound.
For a comprehensive research program, particularly in drug development, these two methods can be viewed as complementary. The spectrophotometric assay is ideal for initial large-scale screening of compound libraries, while the 13C-galactitol tracing method is excellently suited for validating the most promising lead compounds in a more physiologically relevant cellular or tissue-based model.
References
- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 2. D-(+)-GALACTOSE(10257-28-0) 13C NMR spectrum [chemicalbook.com]
- 3. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback inhibition of aldose reductase gene expression in rat renal medulla. Galactitol accumulation reduces enzyme mRNA levels and depletes cellular inositol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of aldose reductase: 13C NMR studies in isolated peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. bmrservice.com [bmrservice.com]
- 8. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Navigating Metabolic Pathways: A Comparative Guide to Dulcitol-13C-2 and Other Isotopic Tracers
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Isotopic tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic fates of various compounds. This guide provides a comparative analysis of Dulcitol-13C-2, a tracer with a specialized role in investigating galactose metabolism, against more commonly employed tracers in broader metabolic flux analysis.
While comprehensive metabolic flux data reproducibility studies specifically using Dulcitol-13C-2 are not widely documented in publicly available research, we can infer its utility and compare it to established tracers based on the metabolic role of its unlabeled form, dulcitol (also known as galactitol). Dulcitol is a sugar alcohol formed from the reduction of galactose.[1][2] Its accumulation is a key pathological feature in galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose.[2][3][4] Therefore, 13C-labeled dulcitol or its precursor, 13C-labeled galactose, serves as a critical probe for studying the mechanisms of this disease and the efficacy of potential therapies.
This guide will compare the application of 13C-labeled galactose (as a precursor to Dulcitol-13C-2) for tracing the galactose metabolic pathway with established tracers like [1,2-13C2]glucose and [U-13C6]glucose, which are staples in dissecting central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation. While Dulcitol-13C-2 (via 13C-galactose) offers a focused lens on galactose metabolism, other tracers provide a broader view of interconnected central metabolic routes.
| Tracer | Primary Application | Key Metabolic Pathways Elucidated | Information Gained |
| [1-13C] or [2-13C]Galactose | Investigating galactose metabolism and the pathophysiology of galactosemia.[5][6] | Galactose metabolism, polyol pathway. | Rate of galactose conversion to galactitol (dulcitol) and other downstream metabolites. Provides insights into enzyme activity (e.g., aldose reductase) and the metabolic burden in galactosemic models.[7] |
| [1,2-13C2]Glucose | Quantifying the relative activity of the pentose phosphate pathway (PPP) versus glycolysis.[8] | Pentose Phosphate Pathway (PPP), Glycolysis, Tricarboxylic Acid (TCA) Cycle. | The ratio of M+1 to M+2 isotopologues in downstream metabolites like lactate reveals the proportion of glucose metabolized through the PPP.[8] |
| [U-13C6]Glucose | General tracer for central carbon metabolism, providing a broad overview of metabolic flux. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthetic pathways (e.g., amino acid and fatty acid synthesis). | The distribution of 13C atoms across a wide range of metabolites, which can be used to calculate absolute flux rates through various pathways. |
Experimental Protocols
Reproducible metabolic flux data is contingent on meticulously executed experimental protocols. Below is a generalized protocol for a 13C tracer experiment in cell culture, which can be adapted for the specific tracers discussed.
Objective: To determine the metabolic fate of a 13C-labeled substrate in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, fibroblasts)
-
Standard cell culture medium (e.g., DMEM)
-
13C-labeled tracer (e.g., [1-13C]Galactose, [1,2-13C2]Glucose, or [U-13C6]Glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol, ice-cold)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Introduction:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the experimental medium containing the 13C-labeled tracer at a known concentration. The concentration should be optimized for the specific cell type and experimental goals.
-
-
Incubation: Incubate the cells with the tracer-containing medium for a predetermined period. This time can range from minutes to hours, depending on the metabolic pathway of interest and the time required to reach isotopic steady state.
-
Metabolism Quenching:
-
Aspirate the labeled medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add ice-cold quenching solution to rapidly halt metabolic activity.
-
-
Metabolite Extraction:
-
Aspirate the quenching solution.
-
Add the pre-chilled extraction solvent.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution of target metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in the metabolites of interest.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate flux rates based on the mass isotopologue distribution data.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of atoms through metabolic networks and for outlining experimental procedures.
Caption: Galactose metabolism and its link to glycolysis.
Caption: A typical experimental workflow for a 13C tracer study.
References
- 1. P. aeruginosa Metabolome Database: Galactitol (PAMDB000040) [pseudomonas.umaryland.edu]
- 2. Galactitol - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]
- 4. Dulcitol - Creative Enzymes [creative-enzymes.com]
- 5. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose metabolism in normal human lymphoblasts studied by (1)H, (13)C and (31)P NMR spectroscopy of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dulcitol-13C-2: A Guide to Safe and Compliant Practices
For researchers and scientists in the pharmaceutical and biotechnological sectors, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Dulcitol-13C-2, a non-radioactive, stable isotope-labeled sugar alcohol.
Immediate Safety and Handling
Dulcitol-13C-2 is an isotopically labeled form of Dulcitol (also known as galactitol). The key to its proper disposal lies in understanding its chemical nature. The Carbon-13 (¹³C) isotope is a stable, non-radioactive isotope of carbon. Therefore, compounds labeled with ¹³C do not require special precautions for radiation. The disposal procedure for Dulcitol-13C-2 is identical to that for unlabeled Dulcitol.
Safety Data Sheets (SDS) for Dulcitol confirm that the substance is not classified as hazardous according to GHS criteria. It is a water-soluble, white crystalline powder that is not flammable, corrosive, reactive, or significantly toxic.
Key Chemical Properties of Dulcitol
| Property | Data | Source |
| Physical State | Powder, Solid | |
| Appearance | White | |
| Hazard Classification | Does not meet the criteria for classification as hazardous | |
| Radioactivity | Non-radioactive (¹³C is a stable isotope) | |
| Solubility | Soluble in water | |
| Melting Point | 188 - 189 °C |
Step-by-Step Disposal Protocol
The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work. While Dulcitol-13C-2 is not classified as a hazardous substance, institutional and local regulations must always be followed.
Step 1: Institutional Verification
Before proceeding, the most critical step is to consult your institution's Environmental Health & Safety (EH&S) department. They provide the definitive guidelines for waste disposal that are compliant with all federal, state, and local regulations. Treat all laboratory chemicals as hazardous until confirmed otherwise by your EH&S office.
Step 2: Waste Characterization
Characterize the waste. Is it pure, unused Dulcitol-13C-2, or is it a solution or mixture that contains other chemicals?
-
Pure Compound: If the waste is solid, uncontaminated Dulcitol-13C-2, it is considered non-hazardous.
-
Mixtures: If Dulcitol-13C-2 is mixed with hazardous materials (e.g., flammable solvents, corrosive acids, or toxic substances), the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous components.
Step 3: Segregation and Collection
Properly segregate your chemical waste. Non-hazardous waste should be kept separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.
-
Select a Container: Use a chemically compatible, leak-proof container for waste collection. The original product container is often a suitable choice. Ensure the container is in good condition.
-
Labeling: Clearly label the waste container with its full chemical name: "Dulcitol-13C-2". If it is a mixture, list all constituents and their approximate percentages. Accurate labeling is crucial for safe handling and disposal by EH&S personnel.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
Step 4: Disposal Path Determination
Based on your EH&S guidelines and the non-hazardous nature of pure Dulcitol-13C-2, one of the following disposal paths will be appropriate:
-
EH&S Pickup (Recommended Method): The safest and most compliant method for any laboratory chemical is to dispose of it through your institution's hazardous waste collection program. Contact EH&S for a waste pickup. This eliminates any risk of improper disposal.
-
Solid Waste (Trash) Disposal: For a chemical to be disposed of in the regular trash, it must be non-radioactive, not a biological hazard, and not meet any EPA criteria for hazardous waste (ignitable, corrosive, reactive, or toxic). As Dulcitol meets these criteria, your EH&S office may permit disposal of small quantities of the solid compound in a sealed, labeled container in the regular trash. Always seek confirmation before doing so.
-
Drain Disposal (Use with Caution): Some non-hazardous, water-soluble chemicals may be approved for drain disposal in small quantities (a few hundred grams or milliliters per day). However, many institutions prohibit the drain disposal of any laboratory chemicals to prevent unforeseen environmental impacts. Never dispose of chemicals down the drain without explicit approval from your EH&S department and local wastewater authority.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for Dulcitol-13C-2.
Safeguarding Your Research: A Comprehensive Guide to Handling Dulcite-13C-2
IMMEDIATE SAFETY & LOGISTICAL INFORMATION
This guide provides essential, immediate safety and logistical information for the handling of Dulcite-13C-2, a stable isotope-labeled compound. While this compound is not classified as a hazardous substance from a radiological perspective, adherence to proper laboratory protocols is crucial to ensure personnel safety, prevent sample contamination, and maintain experimental integrity. The following procedural guidance is based on the known properties of the parent compound, Dulcitol (Galactitol), and best practices for handling stable isotope-labeled materials.
Personal Protective Equipment (PPE) and Hazard Mitigation
While this compound is a non-radioactive, stable isotope-labeled compound, the parent molecule, Dulcitol, presents potential, though minimal, hazards that necessitate standard laboratory precautions. The primary risks are mechanical irritation from the powder form and potential impacts on sensitive analytical experiments due to cross-contamination.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential contamination of the sample. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
| Respiratory | Not generally required under normal use with adequate ventilation. A dust mask may be used if handling large quantities that could generate airborne dust. | Minimizes inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and the quality of your research. This step-by-step plan outlines the key logistical considerations.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches your order specifications (i.e., "this compound").
-
Log the receipt of the material in your laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and absorption of moisture.
-
Store away from strong oxidizing agents.
-
Designate a specific storage area for stable isotope-labeled compounds to prevent mix-ups with unlabeled reagents.
3. Handling and Use:
-
Handle this compound in a designated work area, such as a laboratory bench or a fume hood if there is a potential for dust generation.
-
Before use, allow the container to reach room temperature to avoid condensation.
-
Use dedicated spatulas and weighing boats for handling the compound to prevent cross-contamination with natural abundance materials.
-
Minimize the creation of dust when weighing and transferring the powder.
-
After handling, thoroughly wash hands and any exposed skin.
-
Clean the work area with an appropriate solvent (e.g., 70% ethanol or deionized water) to remove any residual powder.
4. Spill Response:
-
In the event of a small spill, wear appropriate PPE (gloves, lab coat, and eye protection).
-
Gently sweep the solid material to avoid generating dust.
-
Collect the spilled material in a sealed container for disposal.
-
Clean the spill area with a damp cloth or paper towel.
5. Disposal Plan:
-
This compound is not classified as hazardous waste.
-
Dispose of unused material and contaminated disposables (e.g., gloves, weighing boats) in accordance with your institution's guidelines for non-hazardous chemical waste.
-
Do not dispose of down the drain unless permitted by local regulations.
-
Ensure the waste container is clearly labeled.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal, emphasizing key safety and control points.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely incorporate this compound into their experimental protocols, ensuring both personal safety and the integrity of their scientific investigations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
